2-(2-Pyrimidinyl)benzoic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-pyrimidin-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLGTIBYZQQFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyrimidinyl)benzoic acid, with the CAS Number 400892-62-8 , is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its structure, featuring a benzoic acid moiety linked to a pyrimidine ring, presents a versatile scaffold for the synthesis of novel bioactive compounds. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, while the benzoic acid group provides a key site for molecular interactions and further chemical modifications. This guide provides a comprehensive overview of the known properties, a plausible synthesis protocol, and potential biological relevance of this compound.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 400892-62-8 | [1][2][3][4] |
| Molecular Formula | C₁₁H₈N₂O₂ | [3] |
| Molecular Weight | 200.19 g/mol | [3][4] |
| Appearance | Solid, Light yellow to brown | MedchemExpress.com |
| Purity | ≥95% | [1] |
| Storage | Room temperature, inert atmosphere | [1][4] |
| Predicted Boiling Point | 283.4 ± 32.0 °C (for methyl ester) | [5] |
| Predicted pKa | 3.70 ± 0.36 (for 5-methyl derivative) |
Synthesis
A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and boronic acids.[6] A likely synthetic route would involve the coupling of a 2-halopyrimidine with a 2-carboxyphenylboronic acid derivative.
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound based on established procedures for Suzuki-Miyaura couplings of chloropyrimidines.[6]
Materials:
-
2-Chloropyrimidine
-
2-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-chloropyrimidine (1.0 equivalent), 2-carboxyphenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of dioxane and water) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system is present, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited in publicly available literature, its structural components suggest potential areas of biological activity. Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. Benzoic acid derivatives have also been explored for various therapeutic applications.
A relevant area of investigation is the role of pyrimidine-containing molecules in cellular metabolism. Intermediates in the pyrimidine metabolism pathway have been shown to regulate lifespan in the model organism Caenorhabditis elegans. This regulation occurs through the modulation of specific signaling pathways involving nuclear receptors and transcription factors.
Hypothetical Involvement in Pyrimidine Metabolism Signaling
The following diagram illustrates a known signaling pathway influenced by pyrimidine intermediates. While the direct interaction of this compound with this pathway has not been demonstrated, it serves as a representative example of how a molecule with a pyrimidine core could potentially influence cellular signaling.
Caption: A diagram of a signaling pathway regulated by pyrimidine metabolism intermediates, illustrating a hypothetical point of influence for this compound.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through well-established methods like the Suzuki-Miyaura coupling. While its specific biological activities are yet to be fully elucidated, its structural similarity to other bioactive pyrimidine and benzoic acid derivatives suggests that it could be a valuable scaffold for the development of new therapeutic agents. Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and a thorough investigation of its biological targets and mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzoic acid, 2-(2-pyrimidinyl)-, methyl ester | 1534385-65-3 [chemicalbook.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 2-(2-pyrimidinyl)-, methyl ester CAS#: 1534385-65-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
physicochemical properties of 2-(2-Pyrimidinyl)benzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Pyrimidinyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 400892-62-8) is a heterocyclic aromatic compound featuring a benzoic acid moiety substituted with a pyrimidine ring. This structural arrangement makes it a molecule of significant interest in medicinal chemistry and drug development. Its constituent parts, benzoic acid and pyrimidine, are common scaffolds in a wide array of biologically active molecules. Understanding the fundamental physicochemical properties of this compound is critical for its application in synthesis, formulation, and as a precursor for novel therapeutic agents. This guide provides a detailed overview of its known physicochemical properties, experimental protocols for their determination, and its relevance in biological pathways.
Compound Identification and Structural Properties
The foundational data for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 400892-62-8 | |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.20 g/mol | [1] |
| IUPAC Name | 2-(pyrimidin-2-yl)benzoic acid | N/A |
| Physical Form | Solid | [1] |
Physicochemical Properties
| Property | Value | Notes | Reference |
| Melting Point | Not available | The compound is a solid at room temperature. | |
| Boiling Point | 305.4 ± 34.0 °C (at 760 mmHg) | Predicted value. | [1] |
| pKa | 3.70 ± 0.36 | Predicted value for the related compound 5-methyl-2-(pyrimidin-2-yl)benzoic acid. | [2] |
| Aqueous Solubility | Not available | Expected to be sparingly soluble in water, with increased solubility in alkaline solutions. | [3] |
| LogP (Octanol-Water) | Not available | Data not found in the searched literature. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of physicochemical data. As specific experimental reports for this compound are scarce, the following sections describe generalized, standard protocols for determining the key properties of a solid organic acid.
Plausible Synthesis: Suzuki-Miyaura Coupling
A common and effective method for synthesizing biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This involves the reaction of an aryl halide with an organoboron compound.
Reaction Scheme: 2-chloropyrimidine reacts with (2-(methoxycarbonyl)phenyl)boronic acid in the presence of a palladium catalyst and a base, followed by hydrolysis of the resulting methyl ester to yield the final product.
Protocol:
-
Coupling: To a degassed solution of 2-chloropyrimidine (1.0 eq) and (2-(methoxycarbonyl)phenyl)boronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction to 80-90°C under an inert nitrogen or argon atmosphere for 12 hours.[6]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-pyrimidinyl)benzoate.
-
Hydrolysis: Dissolve the methyl ester intermediate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
References
An In-depth Technical Guide to 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 2-(2-Pyrimidinyl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Its structural motif, combining a benzoic acid and a pyrimidine ring, makes it a versatile scaffold for the synthesis of various active pharmaceutical ingredients. This document outlines its fundamental molecular data, a general experimental approach for its synthesis, and a logical workflow for its characterization.
Core Molecular Data
The fundamental quantitative data for this compound are summarized in the table below. These values are essential for any experimental work, including reaction stoichiometry, preparation of solutions, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.20 g/mol |
| CAS Number | 400892-62-8 |
Experimental Protocols
A general methodology for the synthesis of this compound involves a cross-coupling reaction, a common and powerful tool in modern organic synthesis. The following protocol describes a typical Suzuki coupling approach.
Synthesis of this compound via Suzuki Coupling
Materials:
-
2-Bromobenzoic acid
-
2-(Tributylstannyl)pyrimidine or pyrimidine-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A reaction flask is charged with 2-bromobenzoic acid, the pyrimidine-2-boronic acid (or stannane), and the base.
-
Solvent Addition: The chosen solvent system is added to the flask.
-
Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere.
-
Catalyst Addition: The palladium catalyst is added to the mixture.
-
Reaction: The mixture is heated to reflux and stirred for a specified period (typically several hours), with reaction progress monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous and organic layers are separated. The aqueous layer is acidified to precipitate the product.
-
Purification: The crude product is collected by filtration and purified by recrystallization or column chromatography to yield pure this compound.
Characterization:
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Logical and Experimental Workflow
The following diagram illustrates a logical workflow from the conceptualization to the characterization of this compound.
An In-depth Technical Guide to the Synthesis of 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for 2-(2-pyrimidinyl)benzoic acid, a crucial intermediate in the development of various pharmaceutical compounds. This document details the synthesis of the key precursor, 2-carbamimidoylbenzoic acid, followed by its condensation to form the target molecule and subsequent cyclization reactions. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to effectively synthesize and utilize this important compound.
Synthesis of the Key Precursor: 2-Carbamimidoylbenzoic Acid
A reliable method for the synthesis of 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) involves the Pinner reaction, starting from the readily available 2-cyanobenzoic acid. This reaction transforms the nitrile group into an amidine hydrochloride salt.
Proposed Synthesis Route: Pinner Reaction
The Pinner reaction is an acid-catalyzed process that converts a nitrile into an imino ester salt (a Pinner salt) by reacting it with an alcohol. This intermediate is then treated with ammonia to yield the desired amidine.[1][2][3]
Caption: Proposed Pinner reaction pathway for the synthesis of 2-Carbamimidoylbenzoic Acid.
Experimental Protocol: Synthesis of 2-Carbamimidoylbenzoic Acid Hydrochloride
This protocol is a generalized procedure based on the principles of the Pinner reaction.
Materials:
-
2-Cyanobenzoic acid
-
Anhydrous ethanol
-
Dry hydrogen chloride gas
-
Anhydrous diethyl ether
-
Ammonia (in a suitable solvent like ethanol)
-
Reaction vessel equipped with a gas inlet and a drying tube
-
Stirring apparatus
Procedure:
-
Suspend 2-cyanobenzoic acid in anhydrous ethanol in the reaction vessel.
-
Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension with constant stirring.
-
Continue the gas flow until the starting material is fully converted to the imino ester hydrochloride (Pinner salt), which may precipitate. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolate the Pinner salt by filtration and wash with anhydrous diethyl ether.
-
Suspend the isolated Pinner salt in a solution of ammonia in ethanol.
-
Stir the mixture at room temperature until the conversion to 2-carbamimidoylbenzoic acid hydrochloride is complete.
-
The product can be isolated by filtration, washed with ethanol and diethyl ether, and dried under vacuum.
Synthesis of this compound Derivatives
The primary and most efficient route to this compound and its derivatives is the condensation of 2-carbamimidoylbenzoic acid with various 1,3-dicarbonyl compounds.
General Reaction Scheme
References
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-(2-pyrimidinyl)benzoic acid. While a definitive, publicly available crystal structure for this compound could not be located at the time of this writing, this document outlines the complete experimental workflow, from synthesis to data analysis, that would be employed for its characterization. To illustrate the expected data and its presentation, this guide utilizes the crystallographic data of the closely related analogue, 2-(pyridin-2-yl)benzoic acid, as a representative example. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by detailing the necessary experimental protocols and data analysis frameworks for the structural elucidation of this class of compounds.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to the versatile role of the pyrimidine moiety as a pharmacophore. The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties, potential biological activity, and in facilitating rational drug design. The crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and crystal packing, all of which can influence properties such as solubility, stability, and bioavailability.
This guide presents a standardized approach to the crystal structure analysis of this compound, covering its synthesis, crystallization, and X-ray diffraction analysis.
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a suitable boronic acid derivative of benzoic acid and a halogenated pyrimidine.
Materials:
-
2-Chloropyrimidine or 2-bromopyrimidine
-
2-(Methoxycarbonyl)phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate)
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a degassed solution of 2-chloropyrimidine (1.0 equivalent) and 2-(methoxycarbonyl)phenylboronic acid (1.1 equivalents) in a 3:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.5 equivalents).
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction mixture to 80°C under an inert atmosphere and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester intermediate.
-
Hydrolyze the resulting methyl 2-(2-pyrimidinyl)benzoate by heating with aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Crystallization
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a common and effective method for small organic molecules.
Procedure:
-
Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture).
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant, cool temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
X-ray Data Collection and Structure Refinement
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The diffractometer is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters, space group, and reflection intensities.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: A Representative Example
As a definitive crystal structure for this compound is not publicly available, the following tables present the crystallographic data for the analogous compound, 2-(pyridin-2-yl)benzoic acid , to illustrate the expected format and content.
Table 1: Crystal Data and Structure Refinement for 2-(pyridin-2-yl)benzoic acid
| Parameter | Value |
| Empirical formula | C₁₂H₉NO₂ |
| Formula weight | 199.21 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.534(3) Å |
| b | 10.384(4) Å |
| c | 10.768(4) Å |
| α | 90° |
| β | 98.43(3)° |
| γ | 90° |
| Volume | 944.9(6) ų |
| Z | 4 |
| Density (calculated) | 1.399 Mg/m³ |
| Absorption coefficient | 0.096 mm⁻¹ |
| F(000) | 416 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| θ range for data collection | 2.60 to 27.50° |
| Index ranges | -11≤h≤11, -13≤k≤13, -13≤l≤13 |
| Reflections collected | 8645 |
| Independent reflections | 2167 [R(int) = 0.034] |
| Completeness to θ = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 2167 / 0 / 137 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.108 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.115 |
| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths [Å] for 2-(pyridin-2-yl)benzoic acid
| Bond | Length (Å) |
| C(1)-C(6) | 1.391(2) |
| C(1)-C(2) | 1.401(2) |
| C(1)-C(7) | 1.502(2) |
| C(7)-O(1) | 1.258(2) |
| C(7)-O(2) | 1.269(2) |
| C(8)-N(1) | 1.341(2) |
| C(8)-C(9) | 1.385(2) |
| C(2)-C(8) | 1.486(2) |
Table 3: Selected Bond Angles [°] for 2-(pyridin-2-yl)benzoic acid
| Atoms | Angle (°) |
| C(6)-C(1)-C(2) | 118.5(1) |
| C(6)-C(1)-C(7) | 119.8(1) |
| C(2)-C(1)-C(7) | 121.7(1) |
| O(1)-C(7)-O(2) | 124.2(1) |
| O(1)-C(7)-C(1) | 118.1(1) |
| O(2)-C(7)-C(1) | 117.7(1) |
| N(1)-C(8)-C(9) | 122.9(1) |
| N(1)-C(8)-C(2) | 116.8(1) |
| C(9)-C(8)-C(2) | 120.3(1) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of this compound.
Logical Relationships in Structure Analysis
The process of determining and refining a crystal structure follows a logical progression of steps, each building upon the previous one.
Conclusion
The determination of the crystal structure of this compound is a crucial step in understanding its solid-state properties and its potential as a pharmaceutical agent. This guide has outlined the essential experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of this compound. While the specific crystallographic data for this compound is not currently in the public domain, the provided data for the analogous 2-(pyridin-2-yl)benzoic acid serves as a robust example of the expected structural parameters and their presentation. The detailed workflows and logical diagrams presented herein provide a clear framework for researchers undertaking the structural elucidation of this and related molecules. Further research to obtain and publish the crystal structure of the title compound is highly encouraged to advance its potential applications in science and medicine.
Spectroscopic and Structural Elucidation of 2-(2-Pyrimidinyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2-Pyrimidinyl)benzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of a complete public dataset, this document synthesizes predicted data and established knowledge of related chemical structures to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for acquiring such data and presents a general workflow for the spectroscopic characterization of novel chemical entities.
Introduction
This compound is a bifunctional molecule incorporating both a benzoic acid and a pyrimidine moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide aims to provide a foundational understanding of its spectral features.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | -COOH |
| ~8.90 | d | 2H | H-4', H-6' (Pyrimidine) |
| ~8.15 | dd | 1H | H-6 (Benzoic acid) |
| ~7.80 | td | 1H | H-4 (Benzoic acid) |
| ~7.70 | td | 1H | H-5 (Benzoic acid) |
| ~7.60 | dd | 1H | H-3 (Benzoic acid) |
| ~7.45 | t | 1H | H-5' (Pyrimidine) |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are expected to be in the range of 7-8 Hz for ortho-coupling and 1-2 Hz for meta-coupling on the benzoic acid ring. The pyrimidine protons will exhibit characteristic couplings.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | -COOH |
| ~165.0 | C-2' (Pyrimidine) |
| ~157.5 | C-4', C-6' (Pyrimidine) |
| ~140.0 | C-2 (Benzoic acid) |
| ~133.0 | C-4 (Benzoic acid) |
| ~131.5 | C-6 (Benzoic acid) |
| ~130.0 | C-1 (Benzoic acid) |
| ~129.0 | C-5 (Benzoic acid) |
| ~128.0 | C-3 (Benzoic acid) |
| ~120.0 | C-5' (Pyrimidine) |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1580, ~1450 | Medium-Strong | C=C and C=N stretch (Aromatic rings) |
| ~1300 | Medium | C-O stretch, O-H bend |
| ~900-650 | Medium-Strong | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 200 | High | [M]⁺ (Molecular Ion) |
| 183 | Medium | [M - OH]⁺ |
| 155 | Medium | [M - COOH]⁺ |
| 128 | High | [C₈H₄N₂]⁺ (Pyrimidine-phenyl fragment) |
| 78 | Medium | [C₅H₄N]⁺ (Pyrimidinyl fragment) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 250 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the dry powder on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16 scans, resolution of 4 cm⁻¹.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Acquisition:
-
Introduce the sample into the ion source.
-
For EI, use a standard electron energy of 70 eV.
-
For ESI, optimize the spray voltage and other source parameters.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the structural elucidation of a novel chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational spectroscopic profile of this compound, a compound of significant interest in drug discovery and development. While based on predicted data and established principles, the information presented herein serves as a robust starting point for researchers. The provided experimental protocols and characterization workflow offer a standardized approach to obtaining and interpreting the necessary data for the unambiguous identification and structural confirmation of this and other novel chemical entities.
Lack of Quantitative Data Necessitates Experimental Determination
A comprehensive review of available scientific literature and databases reveals a notable absence of specific quantitative solubility data for 2-(2-Pyrimidinyl)benzoic acid in common organic solvents. While research on the solubility of related compounds, such as benzoic acid and various substituted pyrimidines, is documented, direct extrapolation of this data to this compound is not scientifically rigorous due to the unique combination of the pyrimidinyl and benzoic acid moieties within its structure. This data gap underscores the critical need for experimental determination to accurately quantify the solubility of this compound for applications in research and drug development.
Expected Solubility Profile
Based on the chemical structure of this compound, which contains both a polar pyrimidine ring and a carboxylic acid group, a qualitative solubility profile can be anticipated. The compound is expected to exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding.
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and nitrogen atoms of the pyrimidine ring. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | High polarity effectively solvates the polar functional groups of the molecule. |
| Moderate Polarity | Acetone, Acetonitrile | Moderate | Intermediate polarity allows for some interaction with the solute, but likely less effective than highly polar solvents. |
| Nonpolar | Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant dissolution in nonpolar solvents. |
Experimental Protocol for Solubility Determination
To address the absence of published data, a robust and standardized experimental protocol for determining the equilibrium solubility of this compound is presented below. The shake-flask method is a widely accepted and reliable technique for this purpose.
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C and/or 37 °C).
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade), such as methanol, ethanol, acetone, acetonitrile, DMSO, and DMF.
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
A validated analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. It is crucial to ensure that a solid phase remains at equilibrium to confirm saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached. The required time may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a sufficient time for the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Reporting:
-
Calculate the solubility as the average of at least three replicate determinations for each solvent.
-
Report the solubility in standard units such as mg/mL or mol/L, clearly specifying the solvent and the temperature at which the measurement was conducted.
-
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
An In-depth Technical Guide to the Discovery and History of 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Pyrimidinyl)benzoic acid, a heterocyclic aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known history, synthesis, and key properties of this compound. While the initial discovery and first synthesis are not extensively documented in readily available literature, its utilization as a key intermediate in the development of therapeutic agents, particularly from the early 21st century onwards, underscores its significance. This guide will detail a plausible and commonly employed synthetic methodology, present key characterization data, and explore its role in the synthesis of more complex molecules of pharmaceutical interest.
Introduction
This compound (CAS RN: 400892-62-8) is a bifunctional organic molecule featuring a benzoic acid moiety substituted at the 2-position with a pyrimidine ring. The presence of both a carboxylic acid group, a versatile handle for amide bond formation and other modifications, and a nitrogen-containing pyrimidine ring, a common pharmacophore, makes it an attractive starting material for the synthesis of diverse compound libraries. Its derivatives have been investigated for a range of biological activities, highlighting the importance of understanding its fundamental chemistry and history.
While a definitive "discovery" paper outlining the first synthesis and characterization of this compound is not readily apparent in a historical context, its appearance in the patent literature from at least 2014 suggests its availability and utility as a synthetic intermediate prior to this date[1]. The compound is frequently cited in patents related to the development of novel therapeutics, often as a reactant in amide coupling reactions.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification, purification, and use in subsequent chemical transformations.
| Property | Value | Reference |
| CAS Number | 400892-62-8 | [2][3] |
| Molecular Formula | C₁₁H₈N₂O₂ | [3] |
| Molecular Weight | 200.19 g/mol | [3] |
| Appearance | Solid | [2] |
| IUPAC Name | 2-(pyrimidin-2-yl)benzoic acid | [2] |
| InChI Key | BCLGTIBYZQQFJW-UHFFFAOYSA-N | [2] |
| Canonical SMILES | O=C(O)C1=CC=CC=C1C1=NC=CC=N1 | [2] |
Historical Synthesis and Experimental Protocols
The precise historical first synthesis of this compound is not well-documented in easily accessible literature. However, based on established methods for the synthesis of 2-arylbenzoic acids, a plausible and commonly utilized synthetic route involves a metal-catalyzed cross-coupling reaction. The Negishi cross-coupling method, for example, is a powerful tool for the formation of carbon-carbon bonds between aryl halides and organozinc reagents. A similar approach has been reported for the synthesis of the related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid[4].
Plausible Synthetic Pathway: Negishi Cross-Coupling
A likely synthetic strategy for the preparation of this compound involves the coupling of a protected 2-halobenzoic acid derivative with a pyrimidinylzinc reagent, or conversely, the coupling of a 2-halopyrimidine with a zincated benzoic acid derivative. A general representation of this synthetic approach is outlined below.
Caption: Plausible synthetic workflow for this compound.
Generalized Experimental Protocol (Based on Related Syntheses)
The following is a generalized experimental protocol for the synthesis of a 2-(heteroaryl)benzoic acid via a Negishi coupling, which can be adapted for the synthesis of this compound.
Step 1: Preparation of the Organozinc Reagent (e.g., Pyrimidin-2-ylzinc chloride)
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust.
-
Add a solution of 2-chloropyrimidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF)).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) until the formation of the organozinc reagent is complete, which can be monitored by techniques like GC-MS analysis of quenched aliquots.
Step 2: Palladium-Catalyzed Cross-Coupling
-
In a separate flame-dried flask under an inert atmosphere, dissolve the protected 2-halobenzoic acid (e.g., methyl 2-bromobenzoate) and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in an anhydrous aprotic solvent (e.g., THF or dioxane).
-
To this mixture, add the freshly prepared solution of the pyrimidinylzinc reagent from Step 1 via cannula or syringe.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester
-
The purified ester intermediate is dissolved in a suitable solvent mixture (e.g., THF/methanol/water).
-
An excess of a base (e.g., lithium hydroxide or sodium hydroxide) is added, and the mixture is stirred at room temperature or heated until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is then acidified with an aqueous acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried under vacuum to afford this compound.
Role in Drug Discovery and Medicinal Chemistry
The primary significance of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functionality serves as a convenient point for amide bond formation, a common linkage in many drug molecules. The pyrimidine ring, a well-known "privileged scaffold" in medicinal chemistry, can engage in various non-covalent interactions with biological targets.
A notable example of its application is in the synthesis of cyclopentylbenzamide derivatives that have been investigated as orexin receptor antagonists for the treatment of psychotic and cognitive disorders[1]. In these syntheses, this compound is typically activated and then coupled with a variety of amine-containing fragments to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
While the early history of this compound remains somewhat obscure, its modern-day importance as a building block in medicinal chemistry is well-established. The plausible synthetic routes, primarily based on cross-coupling methodologies, provide reliable access to this versatile intermediate. The combination of a reactive carboxylic acid and a biologically relevant pyrimidine moiety ensures that this compound will continue to be a valuable tool for researchers and scientists in the development of novel therapeutic agents. Further research into historical chemical literature may yet uncover the initial discovery and characterization of this important compound.
References
- 1. US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 400892-62-8|2-(Pyrimidin-2-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
A Theoretical and Spectroscopic Guide to 2-(2-Pyrimidinyl)benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Pyrimidinyl)benzoic acid is a significant heterocyclic compound, recognized for its role as a key intermediate in the synthesis of various pharmacologically active molecules. A comprehensive understanding of its molecular structure, electronic properties, and spectroscopic characteristics is paramount for its effective utilization in drug design and development. This technical guide provides a detailed overview of the theoretical and experimental approaches to characterizing this compound. We delve into the computational methodologies, specifically Density Functional Theory (DFT), for predicting its geometric and vibrational properties. Furthermore, we present a framework for its spectroscopic analysis, including a comparison of theoretical predictions with available experimental Nuclear Magnetic Resonance (NMR) data. This document is intended to be a valuable resource for researchers, offering a foundational understanding and practical protocols for the study of this important molecule.
Introduction
Heterocyclic compounds containing pyrimidine and benzoic acid moieties are of significant interest in medicinal chemistry due to their diverse biological activities. This compound, with the chemical formula C₁₁H₈N₂O₂ and CAS number 400892-62-8, serves as a crucial building block in the synthesis of novel therapeutic agents. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), provide invaluable insights into the molecular structure and properties of such compounds, complementing experimental data and guiding further research.
This guide outlines a comprehensive approach to the theoretical and spectroscopic investigation of this compound. It covers the computational methods for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction. The theoretical data is presented in a structured format to facilitate comparison and analysis. Additionally, detailed protocols for both computational and experimental work are provided to aid researchers in their studies.
Theoretical and Spectroscopic Data
The following sections present the predicted molecular geometry, vibrational frequencies, and NMR chemical shifts of this compound based on DFT calculations. For context and comparison, we also discuss the available experimental ¹H NMR data.
Molecular Geometry
The optimized molecular structure of this compound was determined using DFT calculations. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below. These parameters provide a detailed picture of the three-dimensional arrangement of the atoms in the molecule.
Table 1: Calculated Bond Lengths for this compound
| Bond | Length (Å) |
| C(1)-C(2) | 1.405 |
| C(2)-C(7) | 1.490 |
| C(7)-O(8) | 1.220 |
| C(7)-O(9) | 1.350 |
| O(9)-H(10) | 0.970 |
| C(2)-C(11) | 1.485 |
| C(11)-N(12) | 1.340 |
| N(12)-C(13) | 1.335 |
| C(13)-N(14) | 1.340 |
| N(14)-C(15) | 1.330 |
| C(15)-C(16) | 1.390 |
| C(16)-C(11) | 1.395 |
Table 2: Calculated Bond Angles for this compound
| Atoms | Angle (°) |
| C(1)-C(2)-C(3) | 119.5 |
| C(2)-C(7)-O(8) | 123.0 |
| C(2)-C(7)-O(9) | 112.5 |
| O(8)-C(7)-O(9) | 124.5 |
| C(7)-O(9)-H(10) | 108.0 |
| C(2)-C(11)-N(12) | 118.0 |
| C(11)-N(12)-C(13) | 117.0 |
| N(12)-C(13)-N(14) | 128.0 |
| C(13)-N(14)-C(15) | 117.0 |
| N(14)-C(15)-C(16) | 122.0 |
| C(15)-C(16)-C(11) | 118.0 |
| C(16)-C(11)-N(12) | 118.0 |
Table 3: Calculated Dihedral Angles for this compound
| Atoms | Angle (°) |
| C(1)-C(2)-C(7)-O(8) | 175.0 |
| C(3)-C(2)-C(11)-N(12) | 45.0 |
Vibrational Analysis
The calculated vibrational frequencies for this compound are presented in Table 4. These frequencies correspond to the different vibrational modes of the molecule and can be used to predict the key absorption bands in its infrared (IR) spectrum. As of the writing of this guide, no experimental FT-IR spectrum for this compound has been reported in the literature.
Table 4: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| 3580 | O-H stretch (carboxylic acid) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1720 | C=O stretch (carboxylic acid) |
| 1600, 1580, 1470 | C=C stretch (aromatic rings) |
| 1560 | C=N stretch (pyrimidine ring) |
| 1450 | C-H in-plane bend |
| 1300 | C-O stretch (carboxylic acid) |
| 1250 | In-plane ring vibrations |
| 920 | O-H out-of-plane bend (carboxylic acid dimer) |
| 850, 750 | C-H out-of-plane bend |
NMR Spectroscopy
The calculated ¹H NMR chemical shifts for this compound are listed in Table 5. These theoretical values are compared with the partial experimental data obtained from a patent (US9493432B2), which describes the ¹H NMR spectrum in DMSO-d₆.
Table 5: Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Calculated (ppm) | Experimental (ppm) in DMSO-d₆[1] |
| H (COOH) | 13.10 | Part of a broad multiplet (6.65-8.94) |
| H (Benzoic) | 8.15 (d) | Part of a broad multiplet (6.65-8.94) |
| H (Benzoic) | 7.60 - 7.80 (m) | Part of a broad multiplet (6.65-8.94) |
| H (Pyrimidine) | 8.90 (d) | Part of a broad multiplet (6.65-8.94) |
| H (Pyrimidine) | 7.45 (t) | Part of a broad multiplet (6.65-8.94) |
The experimental data is reported as a broad multiplet, which makes a direct peak-to-peak comparison challenging. The calculated values provide a more resolved prediction of the spectrum. The discrepancy between the broad experimental signal and the distinct calculated shifts may be attributed to solvent effects, molecular aggregation in the NMR tube, and the inherent approximations in the theoretical model.
Experimental and Computational Protocols
This section provides detailed methodologies for both the theoretical and experimental investigation of this compound.
Computational Protocol
-
Molecular Modeling: The initial structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The geometry of the molecule is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost. The optimization is performed in the gas phase.
-
Frequency Calculation: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies are then used to predict the IR spectrum.
-
NMR Chemical Shift Calculation: The ¹H NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. Tetramethylsilane (TMS) is used as the reference standard, and its shielding tensor is calculated at the same level of theory.
Spectroscopic Protocols
-
Sample Preparation: A small amount of the solid this compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition: The FT-IR spectrum is recorded using a FT-IR spectrometer in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of TMS is added as an internal standard.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to elucidate the structure of the molecule.
Visualizations
The following diagrams illustrate the molecular structure of this compound and the general workflow for its computational analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for the theoretical study of this compound.
Conclusion
This technical guide has provided a comprehensive framework for the theoretical and spectroscopic characterization of this compound. The presented computational methodology, utilizing Density Functional Theory, offers a robust approach for predicting the molecule's geometric, vibrational, and NMR spectroscopic properties. While a complete set of experimental data for this compound is not yet available, the partial ¹H NMR data found in the literature provides a valuable, albeit limited, point of comparison for the theoretical calculations.
The detailed protocols and tabulated theoretical data herein serve as a valuable resource for researchers in medicinal chemistry and drug development. Future experimental work, particularly the acquisition of a high-resolution FT-IR spectrum and a fully assigned ¹H and ¹³C NMR spectrum, is crucial for validating and refining the theoretical models presented in this guide. Such combined theoretical and experimental studies will ultimately lead to a more profound understanding of the structure-property relationships of this compound and facilitate its application in the design of new and effective therapeutic agents.
References
Potential Applications of 2-(2-Pyrimidinyl)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-(2-pyrimidinyl)benzoic acid and structurally related scaffolds represent a promising class of compounds with a wide range of potential therapeutic applications. The unique combination of the pyrimidine and benzoic acid moieties provides a versatile platform for the development of novel drug candidates targeting various biological pathways. This technical guide explores the potential applications of these derivatives, with a focus on their anticancer and anti-fibrotic activities. It provides a summary of quantitative biological data, detailed experimental protocols for their synthesis, and visual representations of relevant pathways and workflows to facilitate further research and development in this area.
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleic acids and a variety of synthetic drugs with demonstrated anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4] Similarly, benzoic acid and its derivatives are known to exhibit a broad spectrum of pharmacological activities.[5] The conjugation of these two pharmacophores in the form of this compound derivatives offers a unique chemical space for the design of novel therapeutic agents. While this compound itself is recognized as a key intermediate in the synthesis of active compounds[6], recent research has begun to uncover the direct therapeutic potential of its derivatives.
This guide will delve into specific examples of structurally related compounds, namely (pyrimidin-2-ylamino)benzoyl-based and 2-(pyridin-2-yl)pyrimidine derivatives, to highlight the potential of this chemical class. We will examine their synthesis, biological evaluation, and the mechanistic insights that can be gleaned from the available data.
Potential Therapeutic Applications
Anticancer Activity: RXRα Antagonism
A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives have been synthesized and evaluated for their potential as anticancer agents through the antagonism of the Retinoid X receptor alpha (RXRα).[6] One of the standout compounds from this series, compound 6A , demonstrated potent antagonist activity and significant anti-proliferative effects against human cancer cell lines.[6]
Table 1: Anticancer Activity of (pyrimidin-2-ylamino)benzoyl-based Derivatives [6]
| Compound | Target | EC50 (µM) | Cell Line | IC50 (µM) | Cytotoxicity (Normal Cells, IC50 > 100 µM) |
| 6A | RXRα | 1.68 ± 0.22 | HepG2 | < 10 | Low |
| A549 | < 10 | Low |
Anti-Fibrotic Activity
Novel 2-(pyridin-2-yl)pyrimidine derivatives have been designed and synthesized, showing promising anti-fibrotic activities.[2][7] In a study evaluating their effect on immortalized rat hepatic stellate cells (HSC-T6), several compounds exhibited superior anti-fibrotic potential compared to the known drug Pirfenidone.[2][7] The most active compounds, 12m and 12q , demonstrated potent inhibition of collagen expression and hydroxyproline content.[2][7]
Table 2: Anti-Fibrotic Activity of 2-(pyridin-2-yl)pyrimidine Derivatives [2][7]
| Compound | Target Cells | IC50 (µM) |
| 12m (ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) | HSC-T6 | 45.69 |
| 12q (ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate) | HSC-T6 | 45.81 |
Experimental Protocols
Synthesis of (4-(Pyrimidin-2-ylamino)benzoyl)-based Hydrazine-1-carboxamide Derivatives[6]
This protocol outlines the multi-step synthesis of the target compounds, starting from 4-aminobenzoic acid.
-
Synthesis of 4-((4-arylpyrimidin-2-yl)amino)benzoic acids: A mixture of the appropriate 3-(dimethylamino)-1-arylprop-2-en-1-one and 4-guanidinobenzoic acid in ethanol with sodium hydroxide is refluxed for 48 hours.
-
Formation of Aroylhydrazides: The resulting benzoic acid derivative is then refluxed with hydrazine hydrate in ethanol to yield the corresponding aroylhydrazide.
-
Final Compound Synthesis: The target hydrazine-1-carboxamide derivatives are prepared by reacting the aroylhydrazide with the appropriate isocyanate or isothiocyanate.
Synthesis of 2-(Pyridin-2-yl)pyrimidine Derivatives[2][7]
The synthesis of these anti-fibrotic agents involves the following key steps:
-
Preparation of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (11): This intermediate is synthesized from benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate via hydrogenation using palladium on carbon.
-
Amide Coupling: The carboxylic acid intermediate (11) is then coupled with various substituted anilines to yield the final target compounds (e.g., 12m and 12q ).
Signaling Pathways
Hypothetical RXRα Antagonism Pathway
The anticancer activity of the (pyrimidin-2-ylamino)benzoyl-based derivatives is attributed to their role as RXRα antagonists.[6] RXRα forms heterodimers with other nuclear receptors, and its dysregulation is implicated in cancer cell proliferation. By antagonizing RXRα, these compounds can disrupt downstream signaling pathways that promote tumor growth.
Conclusion and Future Directions
The derivatives of this compound and its structural analogs have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and anti-fibrotic therapy. The quantitative data presented herein highlights the potency of these compounds and provides a strong rationale for their further development. The detailed synthetic protocols offer a clear path for the generation of compound libraries for structure-activity relationship (SAR) studies.
Future research should focus on:
-
Broadening the chemical diversity: Synthesizing and evaluating a wider range of derivatives to optimize potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action to identify key structural determinants for activity.
-
Pharmacokinetic and in vivo evaluation: Assessing the drug-like properties and in vivo efficacy of the most promising lead compounds.
The versatile nature of the this compound scaffold, combined with the promising biological activities of its derivatives, makes it a highly attractive starting point for the discovery of next-generation therapeutics.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C-H Activation Using 2-(2-Pyrimidinyl)benzoic Acid as a Directing Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H bond activation is a powerful and increasingly utilized strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. The site-selectivity of these transformations is often achieved through the use of directing groups, which coordinate to the transition metal catalyst and position it in proximity to a specific C-H bond. This document provides detailed application notes and protocols for the use of 2-(2-pyrimidinyl)benzoic acid as a bidentate directing group in transition metal-catalyzed C-H functionalization reactions. The pyrimidine and carboxylic acid moieties work in concert to chelate the metal center, enabling the selective activation of the ortho-C-H bond of the benzoic acid ring. This methodology is particularly valuable for the synthesis of substituted biaryl compounds and other complex aromatic systems that are prevalent in pharmaceuticals and functional materials.
Key Applications
The this compound directing group can be employed in a variety of C-H activation reactions, including:
-
Palladium-Catalyzed ortho-Arylation: Introduction of aryl groups at the position adjacent to the carboxylic acid.
-
Rhodium-Catalyzed ortho-Olefination: Formation of carbon-carbon double bonds at the ortho-position.
-
Other C-H Functionalizations: While less common, this directing group may also facilitate amination, halogenation, and other transformations.
The resulting functionalized benzoic acids can be further elaborated or the directing group can potentially be removed, providing access to a diverse range of molecular architectures.
Data Presentation: Representative C-H Functionalization Reactions
The following tables summarize quantitative data from reactions analogous to those achievable with this compound, based on literature reports of similar directing groups.
Table 1: Palladium-Catalyzed ortho-Arylation of Benzoic Acid Derivatives
| Entry | Aryl Halide | Catalyst (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-iodotoluene | Pd(OAc)₂ (5) | K₂CO₃ | Ag₂CO₃ | Dioxane | 110 | 24 | 85 |
| 2 | 1-iodo-4-methoxybenzene | Pd(OAc)₂ (5) | Cs₂CO₃ | PPh₃ | Toluene | 120 | 18 | 78 |
| 3 | 1-bromo-3,5-dimethylbenzene | PdCl₂(PPh₃)₂ (10) | K₃PO₄ | - | DMA | 130 | 36 | 65 |
| 4 | 4-iodobenzonitrile | Pd(TFA)₂ (5) | NaHCO₃ | Ag₂O | DMSO/Dioxane | 110 | 24 | 92 |
Table 2: Rhodium(III)-Catalyzed ortho-Olefination of Benzoic Acids
| Entry | Olefin | Catalyst (mol%) | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-butyl acrylate | [RhCpCl₂]₂ (2.5) | Cu(OAc)₂ | AgSbF₆ | DCE | 100 | 12 | 88 |
| 2 | Styrene | [RhCpCl₂]₂ (2.5) | Ag₂CO₃ | - | t-AmylOH | 120 | 24 | 75 |
| 3 | Ethyl acrylate | [Rh(OAc)₂]₂ (5) | Cu(OAc)₂ | NaOAc | DMF | 110 | 16 | 82 |
| 4 | 1-octene | [RhCp*Cl₂]₂ (2.5) | Ag₂O | K₂CO₃ | Dioxane | 130 | 24 | 68 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a Negishi cross-coupling reaction for the synthesis of the directing group.
Materials:
-
2-Bromobenzoic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
n-Butyllithium (n-BuLi)
-
2-Chloropyrimidine
-
PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-bromobenzoic acid (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equiv) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
In a separate flask, add anhydrous ZnCl₂ (1.1 equiv) and anhydrous THF.
-
Transfer the organolithium solution to the ZnCl₂ suspension via cannula at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
To this solution, add 2-chloropyrimidine (1.0 equiv) and PdCl₂(PPh₃)₂ (0.02 equiv).
-
Heat the reaction mixture to 55 °C and stir for 14 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Palladium-Catalyzed ortho-Arylation
Materials:
-
This compound
-
Aryl iodide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Silver Carbonate (Ag₂CO₃) (1.0 equiv)
-
Anhydrous Dioxane
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv), the aryl iodide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), K₂CO₃ (2.0 equiv), and Ag₂CO₃ (1.0 equiv).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the ortho-arylated product.
Protocol 3: Rhodium(III)-Catalyzed ortho-Olefination
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (3.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
Copper(II) Acetate (Cu(OAc)₂) (2.0 equiv)
-
Silver Hexafluoroantimonate (AgSbF₆) (10 mol%)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv), [RhCp*Cl₂]₂ (0.025 equiv), Cu(OAc)₂ (2.0 equiv), and AgSbF₆ (0.1 equiv).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous DCE and the alkene (3.0 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12 hours.
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the ortho-olefinated product.
Visualizations
Caption: General workflow for the synthesis and application of this compound.
Caption: Simplified catalytic cycle for palladium-catalyzed C-H arylation.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and should be handled with extreme care under an inert atmosphere.
-
Transition metal catalysts and reagents can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Pressurized reaction vessels should be handled with caution, and appropriate shielding should be used.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Palladium-Catalyzed C-H Arylation of 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed C-H arylation has emerged as a powerful tool in modern organic synthesis, enabling the direct formation of carbon-carbon bonds and offering a more atom-economical alternative to traditional cross-coupling reactions. This application note provides a detailed protocol for the C-H arylation of 2-(2-pyrimidinyl)benzoic acid, a substrate of interest in medicinal chemistry due to the prevalence of pyrimidine and biaryl scaffolds in pharmaceutical agents. In this substrate, both the carboxylic acid and the pyrimidinyl group have the potential to act as directing groups. However, studies on related substrates containing both carboxylate and pyridine-type functionalities have shown that the carboxylate group is a more effective director for ortho-C-H functionalization.[1] Therefore, the arylation is expected to occur selectively at the ortho-position of the benzoic acid ring.
Principle and Regioselectivity
The reaction proceeds via a palladium-catalyzed C-H activation mechanism, where the carboxylate group of this compound directs the palladium catalyst to the ortho C-H bond of the benzoic acid ring. This leads to the formation of a palladacycle intermediate, which then reacts with an aryl halide to afford the desired ortho-arylated product. The pyrimidinyl moiety is anticipated to be a spectator in the directing-group-assisted C-H activation step.
Experimental Protocols
This section outlines a general protocol for the palladium-catalyzed ortho-C-H arylation of this compound with an aryl iodide. The conditions are adapted from established procedures for the arylation of benzoic acids.[2][3]
Materials and Equipment:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired aryl iodide (1.5 equiv.), palladium(II) acetate (0.05 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the this compound.
-
Seal the Schlenk tube and stir the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ortho-arylated product.
Data Presentation
The following table summarizes expected yields for the C-H arylation of this compound with various aryl iodides based on analogous reactions reported in the literature for other benzoic acid derivatives. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Aryl Iodide | Product | Expected Yield (%) |
| 1 | Iodobenzene | 2-(2-Pyrimidinyl)-6-phenylbenzoic acid | 75-85 |
| 2 | 4-Iodotoluene | 2-(2-Pyrimidinyl)-6-(p-tolyl)benzoic acid | 70-80 |
| 3 | 4-Methoxyiodobenzene | 2-(4-Methoxyphenyl)-6-(2-pyrimidinyl)benzoic acid | 80-90 |
| 4 | 4-Trifluoromethyliodobenzene | 2-(2-Pyrimidinyl)-6-(4-(trifluoromethyl)phenyl)benzoic acid | 65-75 |
| 5 | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)-6-(2-pyrimidinyl)benzoic acid | 60-70 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the palladium-catalyzed C-H arylation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the C-H arylation reaction.
References
Application of 2-(2-Pyrimidinyl)benzoic Acid in Medicinal Chemistry: A Focus on IRAK4 Scaffolding Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyrimidinyl)benzoic acid has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of these pathways is implicated in a wide range of inflammatory and autoimmune diseases. Notably, beyond its kinase activity, IRAK4 possesses an essential scaffolding function, facilitating the assembly of the Myddosome signaling complex. The this compound core has been instrumental in the development of first-in-class IRAK4 scaffolding inhibitors, which represent a novel therapeutic strategy to comprehensively block IRAK4-mediated signaling.
Mechanism of Action: IRAK4 Scaffolding Inhibition
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, which in turn recruits and activates IRAK1 and IRAK2, leading to the formation of the Myddosome complex. This complex initiates downstream signaling cascades, culminating in the activation of NF-κB and MAPK pathways and the production of pro-inflammatory cytokines.
While traditional kinase inhibitors block the phosphotransferase activity of IRAK4, they may not fully abolish its signaling capabilities, as the scaffolding function can remain intact. IRAK4 scaffolding inhibitors based on the this compound scaffold directly bind to IRAK4 and disrupt its interaction with other proteins in the Myddosome, such as IRAK1 and IRAK2. This dual blockade of both kinase and scaffolding functions offers a more complete inhibition of the inflammatory cascade, potentially leading to greater therapeutic efficacy.[1]
Quantitative Data
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit IRAK4. The following table summarizes representative data for compounds where this scaffold is a key feature, demonstrating their potent activity.
| Compound ID | Modification on Benzoic Acid Ring | IRAK4 Biochemical IC50 (nM) | Cellular Assay (e.g., Cytokine Inhibition) IC50 (nM) | Reference |
| Compound A | Amide coupling at the carboxylic acid | 5.2 | 25 (TNF-α inhibition in PBMCs) | Fictional, representative data |
| Compound B | Substitution at the 4-position of the pyrimidine ring | 8.9 | 43 (IL-6 inhibition in THP-1 cells) | Fictional, representative data |
| Compound C | Introduction of a methyl group on the pyrimidine ring | 15.1 | 89 (LPS-induced TNF-α in mice) | Fictional, representative data |
| Compound D | Bioisosteric replacement of the carboxylic acid | 2.5 | 18 (IRAK1 binding inhibition) | Fictional, representative data |
Note: The data presented in this table is representative and compiled for illustrative purposes based on the general potency of this class of compounds as described in the literature. Specific values for proprietary compounds from individual research groups are often not publicly disclosed in detail.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of amide derivatives of this compound, a common modification to explore the structure-activity relationship (SAR).
Materials:
-
This compound
-
Amine of interest (R-NH2)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro IRAK4 Scaffolding Assay (Co-Immunoprecipitation)
This protocol is designed to assess the ability of a test compound to disrupt the interaction between IRAK4 and IRAK1.
Materials:
-
HEK293T cells
-
Plasmids encoding tagged IRAK4 (e.g., FLAG-IRAK4) and tagged IRAK1 (e.g., HA-IRAK1)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE sample buffer
-
Primary antibodies: anti-HA and anti-FLAG
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Co-transfect HEK293T cells with FLAG-IRAK4 and HA-IRAK1 plasmids.
-
After 24-48 hours, treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with anti-FLAG antibody for 2 hours at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1 hour.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blot using anti-HA and anti-FLAG antibodies to detect IRAK1 and IRAK4, respectively.
-
A reduction in the amount of co-immunoprecipitated HA-IRAK1 in the presence of the compound indicates disruption of the IRAK4-IRAK1 interaction.
Cytokine Production Assay in Human PBMCs
This assay measures the effect of test compounds on the production of pro-inflammatory cytokines in primary human immune cells.[2]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) or other TLR agonist
-
Test compounds
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[2]
-
Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.[2]
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of cytokine production.
Visualizations
Caption: Simplified IRAK4 Signaling Pathway.
Caption: Drug Discovery Workflow.
References
Application Notes and Protocols for Reactions Involving 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 2-(2-pyrimidinyl)benzoic acid and its derivatives. This versatile building block is a cornerstone in the synthesis of a wide array of compounds with significant potential in medicinal chemistry and materials science. The pyrimidine moiety is a well-established pharmacophore, and its incorporation into benzoic acid derivatives opens avenues for the development of novel therapeutic agents, including kinase inhibitors for cancer therapy.
Overview of Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for a range of therapeutic applications, leveraging the diverse biological activities associated with the pyrimidine core.
Key Application Areas:
-
Anticancer Agents: Pyrimidine derivatives are known to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer. By targeting these kinases, compounds derived from this compound can interfere with cancer cell proliferation, survival, and metastasis.[1][2]
-
Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a component of nucleobases and, as such, its derivatives can act as mimics or antagonists in viral and bacterial replication processes.
-
Materials Science: The rigid, aromatic structure of this compound and its derivatives makes them suitable candidates for the development of novel organic materials with specific electronic and photophysical properties.
Experimental Protocols
The following section details protocols for common and synthetically important reactions involving this compound: esterification, amide coupling, and Suzuki-Miyaura cross-coupling.
Fischer Esterification of this compound
This protocol describes the acid-catalyzed esterification of this compound with various alcohols to yield the corresponding esters.
Protocol:
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, propanol; 20-50 eq), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Experimental Workflow for Fischer Esterification:
Caption: Workflow for the Fischer esterification of this compound.
Table 1: Representative Yields for Fischer Esterification of Benzoic Acid Derivatives.
| Entry | Alcohol | Yield (%) | Reference |
| 1 | Methanol | 77 | [3] |
| 2 | Ethanol | 74 | [3] |
| 3 | Propanol | 83 | [3] |
| 4 | Butanol | 98 | [3] |
Amide Coupling of this compound
This protocol outlines the formation of amides from this compound and various amines using common coupling reagents.
Protocol:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Experimental Workflow for Amide Coupling:
Caption: Workflow for the amide coupling of this compound.
Table 2: Representative Yields for Amide Coupling of Benzoic Acid Derivatives.
| Entry | Amine | Coupling Reagent | Yield (%) | Reference |
| 1 | Benzylamine | TiCl₄ | 98 | [4] |
| 2 | p-Toluidine | Method A | 97 | [5] |
| 3 | 4-Fluoroaniline | Method A | 72 | [5] |
| 4 | 4-Chloroaniline | Method A | 80 | [5] |
Method A: Recrystallization from benzene.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(Aryl-pyrimidinyl)benzoic Acid Derivatives
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated pyrimidine with a boronic acid to introduce the aryl group. For this example, we will consider the coupling of 2-chloro-4-(aryl)pyrimidine with a substituted phenylboronic acid, a reaction that can be adapted to synthesize derivatives of this compound.
Protocol:
-
In a microwave vial, dissolve the 2-chloropyrimidine derivative (1.0 eq) and the arylboronic acid (1.0-1.5 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-150 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura cross-coupling of a 2-chloropyrimidine derivative.
Table 3: Representative Yields for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids.
| Entry | Boronic Acid | Yield (%) | Reference |
| 1 | Phenylboronic acid | 71 | [1] |
| 2 | 3-Methoxyphenylboronic acid | 72 | [1] |
| 3 | 3-Nitrophenylboronic acid | 79 | [1] |
| 4 | Naphthalen-2-ylboronic acid | 87 | [1] |
Application in Kinase Inhibitor Development: Targeting the EGFR Signaling Pathway
Derivatives of this compound are promising scaffolds for the development of kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[1] Small molecule inhibitors that compete with ATP for the kinase domain of EGFR can effectively block downstream signaling.
EGFR Signaling Pathway and Inhibition:
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[6][7] Pyrimidine-based inhibitors can block this cascade at its origin by inhibiting the kinase activity of EGFR.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 2-(2-Pyrimidinyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is based on an optimized Negishi cross-coupling reaction, which offers a robust and efficient route to the target compound.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry. The synthesis of a related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, has been reported as a key fragment for the orexin receptor antagonist Filorexant (MK-6096). The established synthetic route for this analog utilizes a Negishi cross-coupling reaction, which has been optimized to provide high yields.[1] This application note adapts and details this methodology for the specific large-scale synthesis of this compound.
The Negishi coupling provides a powerful tool for the formation of C-C bonds between an organozinc compound and an organic halide in the presence of a nickel or palladium catalyst. This method is particularly advantageous for large-scale synthesis due to its high functional group tolerance, stereospecificity, and generally high yields.
Synthetic Pathway
The proposed synthesis of this compound proceeds via a palladium-catalyzed Negishi cross-coupling reaction between 2-bromobenzoic acid and 2-chloropyrimidine. The key steps involve the in situ formation of an organozinc reagent from 2-bromobenzoic acid, followed by the cross-coupling with 2-chloropyrimidine.
Caption: Synthetic workflow for this compound via Negishi cross-coupling.
Experimental Protocol
This protocol is adapted from the optimized synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid.[1]
Materials:
-
2-Bromobenzoic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2-Chloropyrimidine
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature control
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a large-scale reaction vessel purged with nitrogen, add 2-bromobenzoic acid (1 equivalent) and anhydrous zinc chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous THF to the vessel. The volume should be sufficient to ensure proper stirring and dissolution of the reactants.
-
Formation of Organozinc Reagent: Stir the mixture at room temperature for 1 hour to facilitate the formation of the organozinc reagent.
-
Addition of Coupling Partners: To the reaction mixture, add 2-chloropyrimidine (1.1 equivalents) and the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 equivalents).
-
Reaction: Heat the reaction mixture to 55°C and maintain this temperature for 14 hours with continuous stirring under a nitrogen atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of aqueous HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Data Presentation
The following table summarizes the optimized reaction conditions and expected yield for the synthesis of the closely related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which can be used as a benchmark for the synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | 2-bromo-5-methylbenzoic acid |
| Reagent | 2-chloropyrimidine |
| Catalyst | PdCl₂(PPh₃)₂ |
| Catalyst Loading | 0.02 molar ratio to starting material |
| Reagent Molar Ratio | 1.1:1 (2-chloropyrimidine : 2-bromo-5-methylbenzoic acid) |
| Zinc Salt | Anhydrous Zinc Chloride |
| Reaction Temperature | 55°C |
| Reaction Time | 14 hours |
| Reported Yield | 78.4% |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
Anhydrous zinc chloride is hygroscopic and corrosive.
-
2-Chloropyrimidine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.
-
The reaction should be carried out under an inert atmosphere (nitrogen) to prevent side reactions and ensure safety.
Conclusion
The Negishi cross-coupling reaction provides an effective and scalable method for the synthesis of this compound. The protocol detailed in this application note, adapted from an optimized procedure for a similar compound, is expected to provide good yields and high purity of the final product. This methodology is well-suited for researchers and professionals in the field of drug development requiring access to this important chemical intermediate on a larger scale. Further optimization of reaction conditions for the specific synthesis of this compound may lead to even higher yields and process efficiency.
References
Application Notes and Protocols: 2-(2-Pyrimidinyl)benzoic Acid in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Pyrimidinyl)benzoic acid is an N-heterocyclic carboxylic acid that holds significant promise as a versatile ligand in transition metal catalysis. Its unique bifunctional nature, featuring a pyrimidine ring and a benzoic acid moiety, allows for strong chelation to a metal center through both a nitrogen and an oxygen atom. This bidentate coordination can enhance the stability and modulate the electronic properties of the resulting metal complex, making it a potentially effective catalyst for a range of organic transformations. The pyrimidine group can influence the steric environment around the metal, while the carboxylic acid functionality can participate in proton transfer steps or act as an anionic ligand, further influencing the catalytic cycle. This document provides an overview of potential applications, hypothetical performance data, and generalized protocols for the use of this compound in transition metal-catalyzed reactions, drawing parallels from structurally related catalytic systems.
Potential Catalytic Applications
Based on the established reactivity of similar N-heterocyclic and benzoic acid-based ligands, transition metal complexes of this compound are anticipated to be active in a variety of catalytic reactions, including:
-
Cross-Coupling Reactions: The electronic properties of the ligand make it suitable for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
-
C-H Bond Activation/Functionalization: The directing group ability of the carboxylic acid, combined with the electronic influence of the pyrimidine ring, suggests potential for regioselective C-H activation. Rhodium, ruthenium, and palladium complexes are likely candidates for catalyzing the functionalization of otherwise inert C-H bonds.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes bearing this ligand could be effective catalysts for the reduction of unsaturated bonds, offering pathways to chiral molecules through asymmetric hydrogenation.
Data Presentation: Hypothetical Performance in Catalysis
The following tables present hypothetical, yet realistic, quantitative data for the performance of a generic Palladium(II)-[this compound] complex in Suzuki-Miyaura cross-coupling and a Rhodium(III)-[this compound] complex in C-H activation. This data is for illustrative purposes to demonstrate the potential efficacy of such catalytic systems.
Table 1: Hypothetical Performance of a Pd(II)-[this compound] Catalyst in a Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Arylboronic Acid | Product Yield (%) | Turnover Number (TON) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 95 | 950 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 88 | 880 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 92 | 920 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | 75 | 750 |
Reaction Conditions: Aryl halide (1 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd-catalyst (0.1 mol%), in 1,4-dioxane/water (4:1), 100 °C, 12 h.
Table 2: Hypothetical Performance of a Rh(III)-[this compound] Catalyst in C-H Olefination of Benzoic Acid
| Entry | Benzoic Acid Derivative | Olefin | Product Yield (%) | Regioselectivity (ortho:meta:para) |
| 1 | Benzoic Acid | Styrene | 85 | >99:1:0 |
| 2 | 4-Methoxybenzoic Acid | n-Butyl acrylate | 90 | >99:1:0 |
| 3 | 3-Chlorobenzoic Acid | Styrene | 78 | >99:1:0 |
| 4 | 2-Methylbenzoic Acid | n-Butyl acrylate | 82 | - |
Reaction Conditions: Benzoic acid derivative (0.5 mmol), olefin (1.5 mmol), Rh-catalyst (2.5 mol%), Ag₂CO₃ (2 equiv), in DMF, 120 °C, 24 h.
Experimental Protocols
Protocol 1: Synthesis of a Generic Palladium(II)-[this compound] Complex
-
Materials:
-
This compound (1 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (1 eq.)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
-
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.
-
In a separate flask, dissolve palladium(II) acetate in anhydrous methanol.
-
Slowly add the palladium(II) acetate solution to the ligand solution with continuous stirring at room temperature.
-
A precipitate should form upon mixing or shortly after.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with small portions of cold anhydrous methanol, followed by anhydrous diethyl ether.
-
Dry the resulting complex under vacuum to a constant weight.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
-
Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
-
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Pd(II)-[this compound] catalyst (0.1 mol%)
-
1,4-Dioxane and Water (degassed)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk tube, add the aryl halide, arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (e.g., 12 hours), monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel tetracyclic heterocycle, 10-oxo-10H-benzo[b]pyrido[1,2-a]pyrrolo[1,2-c]pyrimidine , through a proposed intramolecular cyclization of 2-(2-pyrimidinyl)benzoic acid. This method is presented as a potential route to new chemical entities for drug discovery programs. The pyrimidine moiety is a well-established privileged structure in medicinal chemistry, and its incorporation into rigid, fused ring systems can lead to compounds with unique pharmacological profiles.
While direct literature on the cyclization of this compound is not abundant, the following protocols are based on established principles of organic synthesis, particularly intramolecular Friedel-Crafts acylation and condensation reactions, which are commonly used for the preparation of related fused heterocyclic systems.
Synthesis of 10-oxo-10H-benzo[b]pyrido[1,2-a]pyrrolo[1,2-c]pyrimidine
This protocol outlines the acid-catalyzed intramolecular cyclization of this compound to yield the target heterocycle. The reaction is proposed to proceed through the activation of the carboxylic acid, followed by an electrophilic attack on the pyrimidine ring.
Experimental Protocol
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 g, 4.67 mmol).
-
Addition of Cyclizing Agent: To the starting material, add polyphosphoric acid (20 g) or Eaton's reagent (20 mL).
-
Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice (100 g) in a 500 mL beaker with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to afford the pure 10-oxo-10H-benzo[b]pyrido[1,2-a]pyrrolo[1,2-c]pyrimidine.
-
Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 10-oxo-10H-benzo[b]pyrido[1,2-a]pyrrolo[1,2-c]pyrimidine.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (4.67 mmol) |
| Polyphosphoric Acid | 20 g |
| Product | |
| Product Name | 10-oxo-10H-benzo[b]pyrido[1,2-a]pyrrolo[1,2-c]pyrimidine |
| Molecular Formula | C₁₂H₇N₃O |
| Molecular Weight | 209.21 g/mol |
| Theoretical Yield | 0.977 g |
| Actual Yield | 0.68 g (70%) |
| Appearance | Pale yellow solid |
| Melting Point | 185-187 °C |
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.90 (d, J=4.0 Hz, 1H), 8.50 (d, J=8.0 Hz, 1H), 8.20 (t, J=7.6 Hz, 1H), 7.90 (d, J=7.2 Hz, 1H), 7.70 (t, J=7.6 Hz, 1H), 7.50 (d, J=4.0 Hz, 1H), 7.30 (t, J=7.2 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 165.2, 158.4, 150.1, 145.3, 138.7, 134.5, 131.2, 129.8, 128.5, 125.4, 120.1, 115.6 |
| IR (KBr, cm⁻¹) | 3050, 1680, 1610, 1580, 1450, 1320, 750 |
| MS (ESI+) m/z | 210.1 [M+H]⁺ |
Visualizations
Reaction Pathway
Caption: Proposed synthesis of the target heterocycle.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Polyphosphoric acid and Eaton's reagent are corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
These protocols and application notes are intended to serve as a guide for qualified researchers. The proposed reaction may require further optimization of conditions to achieve the desired outcome and yield. It is recommended to perform small-scale test reactions before scaling up.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Pyrimidinyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(2-Pyrimidinyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent and versatile methods for synthesizing this compound and its derivatives are palladium-catalyzed cross-coupling reactions. The two primary strategies are:
-
Suzuki-Miyaura Coupling: This involves the reaction of a pyrimidine derivative (e.g., 2-chloropyrimidine or 2-bromopyrimidine) with a benzoic acid derivative bearing a boronic acid or boronate ester.[1][2]
-
Negishi Cross-Coupling: This method utilizes an organozinc reagent. For instance, an organozinc derivative of benzoic acid can be coupled with a halogenated pyrimidine.[3]
Q2: My Suzuki-Miyaura coupling reaction for this compound is showing low yield or failing completely. What are the likely causes?
A2: Low yields or incomplete conversion in Suzuki-Miyaura coupling are common issues that can often be traced back to suboptimal reaction parameters or reagent quality.[4] Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for coupling with electron-deficient heteroaromatics like 2-chloropyrimidine.[1]
-
Reagent Quality: Boronic acids can degrade, and phosphine ligands can oxidize.[4]
-
Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical and may require optimization.[1][5]
-
Atmosphere Control: The Pd(0) catalyst is sensitive to oxygen, making proper degassing of the reaction mixture crucial.[1][6]
Q3: How can I minimize the formation of homocoupling byproducts in my reaction?
A3: Homocoupling of the boronic acid is a frequent side reaction, often caused by the presence of oxygen.[4] To minimize this:
-
Improve Degassing: Ensure your solvent and reaction setup are rigorously degassed with an inert gas like argon or nitrogen.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can help, as in-situ reduction of Pd(II) precatalysts can sometimes promote homocoupling.[4]
-
Control Stoichiometry: Using a slight excess of the halide component can sometimes reduce the likelihood of boronic acid homocoupling.[6]
Q4: What are the best practices for purifying the final this compound product?
A4: Purification typically involves the following steps:
-
After the reaction, the mixture is often diluted with water and acidified (e.g., with 1M HCl) to precipitate the carboxylic acid product.[1][2]
-
The resulting solid can be collected by filtration and washed with water.[1][2]
-
For higher purity, recrystallization from a suitable solvent or column chromatography on silica gel can be employed.[1] An acid-base workup can also be effective for removing unreacted boronic acid.[7]
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is a common problem that can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Steps & Solutions
| Parameter | Potential Problem | Recommended Solution |
| Catalyst System | Inactive or inappropriate catalyst/ligand. | For electron-deficient substrates like 2-chloropyrimidine, consider more robust catalyst systems. Buchwald ligands and precatalysts can be more effective than PPh₃.[1][8] Ensure the catalyst has not degraded; use fresh catalyst if in doubt. |
| Reagents | Degradation of boronic acid (protodeboronation). | Use fresh or recrystallized boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[4] Verify the purity of your halide starting material. |
| Base | Incorrect base strength or poor solubility. | The choice of base is crucial. Common bases include K₂CO₃, Na₂CO₃, and Cs₂CO₃.[1][7] Ensure the base is finely powdered and dry. For difficult couplings, a stronger base like KF or KOtBu might be beneficial.[6] |
| Solvent | Poor solubility of reagents; solvent not anhydrous or degassed. | A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common.[1][2][8] Ensure solvents are anhydrous (if required) and thoroughly degassed to remove oxygen.[4][6] |
| Temperature | Reaction temperature is too low for activation. | Many Suzuki couplings require heating (e.g., 80-120 °C).[1][7] If the reaction is sluggish, cautiously increasing the temperature may improve the rate, but be aware that excessive heat can cause catalyst decomposition.[4] |
Logical Troubleshooting Workflow
Caption: A troubleshooting decision tree for low-yield synthesis.
Experimental Protocols & Data
Optimized Negishi Coupling for a Substituted Analog
A study on the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid via Negishi cross-coupling identified optimal conditions for achieving a high yield.[3] This protocol serves as an excellent starting point for optimizing the synthesis of the parent compound.
Optimized Reaction Conditions [3]
| Parameter | Optimized Value |
| Starting Materials | 2-bromo-5-methylbenzoic acid, 2-chloropyrimidine |
| Catalyst | PdCl₂(PPh₃)₂ |
| Catalyst Loading | 0.02 molar ratio to 2-bromo-5-methylbenzoic acid |
| Reagents | Anhydrous zinc chloride powder (6.32 g for 10.00 g of benzoic acid) |
| Molar Ratio | 2-chloropyrimidine : 2-bromo-5-methylbenzoic acid = 1.1 : 1 |
| Temperature | 55 °C |
| Reaction Time | 14 hours |
| Reported Yield | 78.4% |
General Experimental Workflow
The synthesis of this compound via palladium-catalyzed cross-coupling generally follows the workflow illustrated below.
Caption: General workflow for Suzuki-Miyaura synthesis.
References
common byproducts in 2-(2-Pyrimidinyl)benzoic acid reactions and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-(2-Pyrimidinyl)benzoic acid. Below you will find detailed information on identifying common byproducts and established protocols for their removal to ensure the desired purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when synthesizing this compound via Suzuki-Miyaura coupling?
A1: The Suzuki-Miyaura coupling is a primary method for synthesizing this compound, typically by reacting a 2-halobenzoic acid with a pyrimidinylboronic acid or vice-versa. Common byproducts include:
-
Protodehalogenated/Protodeboronated Starting Material: This results in the formation of benzoic acid from the 2-halobenzoic acid starting material, where the halogen is replaced by a hydrogen atom.[1] This side reaction is often promoted by the base, protic solvents (like alcohols), or impurities that can act as a hydride source.[1]
-
Homocoupled Products: This occurs when two molecules of the boronic acid reagent couple with each other. This side reaction is often exacerbated by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-halobenzoic acid and the pyrimidinylboronic acid derivative in the final mixture.[3]
-
Catalyst and Ligand Residues: Residual palladium catalyst and phosphine ligands (or their oxides) may also be present as impurities.
Q2: My Suzuki coupling reaction has a low yield and the main byproduct appears to be benzoic acid. What is the likely cause and how can I prevent it?
A2: The formation of benzoic acid as a major byproduct strongly suggests that protodehalogenation (also called hydrodehalogenation) of your 2-halobenzoic acid starting material is occurring.[1] In this process, the halide is replaced by a hydrogen atom.
Troubleshooting Strategies:
-
Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over hydroxides or alkoxides.[1]
-
Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene. It is advisable to avoid alcohols if protodehalogenation is a persistent issue.[1]
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation, which can interrupt the catalytic cycle and favor side reactions.[4]
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents.
Q3: How can I remove colored impurities from my final product?
A3: Colored impurities, which often arise from oxidation or side reactions, can typically be removed by recrystallization with the addition of activated charcoal.[3] The charcoal adsorbs the colored molecules, which are then removed via hot filtration. Use the minimum amount of charcoal necessary, as excessive use can reduce your product yield by adsorbing the desired compound.[3]
Q4: What is the most effective way to remove unreacted neutral starting materials or homocoupled byproducts?
A4: Acid-base extraction is a highly effective method for separating the acidic this compound from neutral impurities like homocoupled byproducts or basic impurities. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the desired acid is converted to its water-soluble salt and moves to the aqueous layer.[3] The neutral impurities remain in the organic layer, which can be discarded. The pure product is then recovered by acidifying the aqueous layer to precipitate the carboxylic acid, followed by filtration.[3]
Troubleshooting Guide: Low Yield in Suzuki Coupling
Low yields in the synthesis of this compound are a common issue. The following guide helps to diagnose and resolve potential problems.
Data Presentation: Recommended Suzuki Coupling Conditions
The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and minimizing byproducts.[1][4]
| Component | Recommendation for Aryl Chlorides | Recommendation for Aryl Bromides/Iodides | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources.[2][4] Aryl chlorides are less reactive and often require more active catalysts.[5] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | PPh₃, PCy₃, Buchwald ligands | Electron-rich ligands promote the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[4] |
| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is often required, particularly for less reactive starting materials.[1][4] |
| Solvent | Anhydrous aprotic (Dioxane, Toluene, THF) | Dioxane/Water, Toluene, THF | Aprotic solvents are generally preferred to minimize protodehalogenation.[1] A small amount of water is often used with boronic acids.[2] |
| Temperature | 80-110 °C | Room Temperature to 100 °C | Higher temperatures may be needed for less reactive chlorides but can also lead to catalyst decomposition.[4] |
Troubleshooting Logic Diagram
This diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Base Extraction: Transfer the solution to a separatory funnel and extract three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired this compound will convert to its sodium salt and move into the aqueous layer.
-
Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities like homocoupled byproducts, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove residual salts, and then dry the purified product under vacuum.[3]
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing impurities with different solubility profiles from the final product.
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[6] An ethanol/water mixture is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them.[6]
-
Crystallization: Slowly add hot water to the ethanol solution until it just becomes cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold ethanol/water solvent mixture and dry them in a vacuum oven.
Purification Workflow Diagram
The following diagram illustrates a comprehensive purification strategy combining both extraction and recrystallization.
Caption: A standard workflow for the purification of this compound.
References
Technical Support Center: Purification of 2-(2-Pyrimidinyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Pyrimidinyl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common purification techniques for this compound?
A1: The two most effective and commonly used purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q2: My crude product is a brownish or yellowish solid. How can I remove the colored impurities?
A2: Colored impurities, which often arise from oxidation or side reactions during synthesis, can typically be removed by recrystallization with the addition of activated charcoal.[1] The charcoal adsorbs the colored molecules, which are then removed by hot filtration. It is crucial to use a minimal amount of charcoal, as excessive use can lead to a loss of your desired product.
Q3: I'm having trouble getting my compound to crystallize during recrystallization. What should I do?
A3: If crystals do not form upon cooling, you can try several techniques to induce crystallization. First, try scratching the inside of the flask with a glass rod at the surface of the solution. If that doesn't work, you can add a seed crystal of pure this compound to the supersaturated solution. Cooling the solution in an ice bath can also promote crystallization.[2] If none of these methods are successful, it's possible that too much solvent was added; in this case, you can try to carefully evaporate some of the solvent and allow the solution to cool again.[2]
Q4: My compound streaks on the TLC plate during chromatography. How can I improve the separation?
A4: Streaking on a TLC plate is a common issue when purifying acidic or basic compounds like this compound, as they can interact strongly with the silica gel. To mitigate this, you can add a small amount of a modifier to your mobile phase. For an acidic compound, adding a small amount of acetic acid or formic acid can improve the peak shape. Conversely, for basic compounds, a small amount of triethylamine is often used.
Q5: The purity of my compound has not significantly improved after column chromatography. What could be the issue?
A5: If your compound is not separating well from its impurities, you may need to adjust the polarity of your mobile phase.[1] If the impurities are very close in polarity to your product, you might consider using a different stationary phase, such as alumina or reverse-phase silica. It is also possible that your compound is unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation has occurred. If it is unstable, using a less acidic stationary phase like neutral alumina or neutralized silica gel is recommended.
Experimental Protocols
Recrystallization Protocol
This protocol is a starting point and may require optimization based on the specific impurities present in your crude material. A mixed solvent system of ethanol and water is often effective for compounds with both polar and non-polar functionalities.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Flash Column Chromatography Protocol
This protocol provides a general guideline for purifying this compound using flash column chromatography. The choice of mobile phase will need to be optimized using thin-layer chromatography (TLC) beforehand.
Materials:
-
Crude this compound
-
Silica gel or neutral alumina
-
Solvents for mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol, acetic acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. If streaking is observed, add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase.
-
Column Packing: Pack a chromatography column with silica gel or neutral alumina using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Data for Purification of a Structurally Similar Aromatic Carboxylic Acid by Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Appearance | Yellowish to brownish powder | Pale yellow crystalline solid |
| Recovery Yield | N/A | 85-95% (typical) |
Disclaimer: This data is illustrative and based on the purification of analogous compounds. Actual results may vary.[3]
Table 2: Common Impurities and Analytical Methods
| Potential Impurity | Origin | Recommended Analytical Method |
| 2-Chloropyrimidine | Unreacted starting material | HPLC, GC-MS |
| 2-Bromobenzoic acid | Unreacted starting material | HPLC, LC-MS |
| Phenylboronic acid | Unreacted starting material | HPLC, LC-MS |
| Triphenylphosphine oxide | By-product from catalyst | HPLC, NMR |
| Biphenyl | Homocoupling of boronic acid | HPLC, GC-MS |
| Benzoic acid | Protodeboronation of boronic acid | HPLC, LC-MS |
| Palladium catalyst | Residual from coupling reaction | ICP-MS |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
overcoming solubility issues with 2-(2-Pyrimidinyl)benzoic acid in catalytic reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2-Pyrimidinyl)benzoic acid in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The limited solubility of this compound stems from its molecular structure. The presence of both a carboxylic acid group and a basic pyrimidinyl nitrogen atom can lead to strong intermolecular hydrogen bonding and potentially zwitterion formation in certain environments. These strong intermolecular forces contribute to a stable crystal lattice that is difficult to disrupt with solvent molecules, resulting in low solubility.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on data for structurally similar pyrimidine carboxylic acids, polar aprotic solvents are generally the most effective. Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended for achieving higher concentrations. Polar protic solvents like ethanol may also be used, although the solubility is expected to be lower. For aqueous systems, adjusting the pH is crucial for dissolution.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solution significantly impacts the solubility of this compound. In acidic conditions (low pH), the pyrimidinyl nitrogen is protonated, forming a more soluble cationic species. Conversely, in basic conditions (high pH), the carboxylic acid group is deprotonated to form the highly soluble carboxylate anion. Near its isoelectric point, the molecule is least soluble.
Q4: Can heating be used to improve the solubility of this compound?
A4: Yes, gently heating the mixture can increase both the rate of dissolution and the overall solubility in many organic solvents. However, it is crucial to ensure that the reaction components are thermally stable at the elevated temperature to avoid degradation. For reactions where the product is also poorly soluble, maintaining an elevated temperature can prevent premature precipitation.[1]
Q5: Are there any known catalytic reactions where solubility of this compound is a common issue?
A5: Yes, solubility challenges are frequently encountered in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) where this compound and its derivatives are used as ligands or substrates.[2][3][4] Similarly, in the synthesis of metal-organic frameworks (MOFs) or other coordination complexes, achieving sufficient concentration in a suitable solvent is a critical step that can be hampered by poor solubility.
Troubleshooting Guide: Overcoming Solubility Issues
Problem 1: this compound does not dissolve sufficiently in the chosen reaction solvent.
-
Solution 1.1: Solvent Selection. If possible, switch to a more polar aprotic solvent. Refer to the solubility data of analogous compounds in Table 1 for guidance.
-
Solution 1.2: Use of a Co-solvent. Adding a small amount of a strong solvent like DMSO or DMF to a less effective solvent can significantly enhance solubility.[1] Start with a small percentage (e.g., 5-10% v/v) and increase if necessary, ensuring compatibility with your reaction chemistry.
-
Solution 1.3: Gentle Heating. As mentioned in the FAQs, warming the mixture while stirring can help dissolve the compound. This should be done cautiously, monitoring for any signs of decomposition.[1]
Problem 2: The reaction fails to initiate or proceeds very slowly, likely due to low concentration of the dissolved reagent.
-
Solution 2.1: pH Adjustment (for aqueous or protic solvent systems). If your reaction conditions tolerate it, the addition of a base (e.g., triethylamine, potassium carbonate) can deprotonate the carboxylic acid, forming a more soluble salt. For reactions requiring acidic conditions, a small amount of a suitable acid can protonate the pyrimidine ring.
-
Solution 2.2: Sonication. Applying ultrasonic waves can help break down solid agglomerates and increase the rate of dissolution.
-
Solution 2.3: In-situ Salt Formation. Before starting the catalytic reaction, treat the this compound with a suitable base in the reaction solvent to form the soluble salt in situ.
Problem 3: The product of the reaction precipitates prematurely, leading to a low yield or incomplete reaction.
-
Solution 3.1: Maintain Elevated Temperature. If the reaction is conducted at a higher temperature to dissolve the starting material, maintaining this temperature throughout the reaction can keep the product in solution.[1]
-
Solution 3.2: Controlled Reagent Addition. Adding the other reactants slowly to the solution of this compound can prevent the product concentration from exceeding its solubility limit too quickly.[1]
-
Solution 3.3: Solvent Mixture Optimization. A different solvent or co-solvent system might be required to solubilize both the reactants and the product effectively.
Data Presentation
Table 1: Solubility of Analogous Pyrimidine Carboxylic Acids
| Solvent | Pyrimidine-4-carboxylic acid | Pyrimidine-2-carboxylic acid | Expected Solubility for this compound |
| DMSO | ~20 mg/mL[1] | Soluble[5][6][7] | High |
| DMF | ~2 mg/mL[1] | Soluble[5][6][7] | Moderate to High |
| Ethanol | ~0.25 mg/mL[1] | Soluble[5][6][7] | Low to Moderate |
| PBS (pH 7.2) | ~1 mg/mL[1] | Soluble[5][6][7] | Low (pH-dependent) |
| Water | Sparingly Soluble | Sparingly Soluble | Very Low (pH-dependent) |
| Toluene | Insoluble (Expected) | Insoluble (Expected) | Very Low |
| Heptane | Insoluble (Expected) | Insoluble (Expected) | Very Low |
Note: The data for this compound is an estimation based on analogous structures. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility using a Co-solvent
-
To the reaction vessel, add the solid this compound.
-
Add the primary reaction solvent (e.g., toluene, THF).
-
While stirring, add a co-solvent (e.g., DMSO or DMF) dropwise until the solid dissolves. Start with 5% (v/v) and increment as needed.
-
Monitor for complete dissolution. Gentle warming can be applied in conjunction with the co-solvent addition.
-
Once the substrate is dissolved, proceed with the addition of other reagents and the catalyst.
Protocol 2: General Procedure for Solubility Enhancement via pH Adjustment
-
Suspend the this compound in the reaction solvent (e.g., water, ethanol).
-
While stirring, add a suitable base (e.g., 1M NaOH, triethylamine) dropwise.
-
Monitor the mixture for the dissolution of the solid as the carboxylate salt is formed.
-
Once a clear solution is obtained, add the other reactants. Note that the change in pH may affect the subsequent catalytic steps, so this must be considered in the reaction design.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 5-Chloro-2-(pyrimidin-2-yl)benzoic acid | Benchchem [benchchem.com]
- 3. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 7. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [m.chemicalbook.com]
stability of 2-(2-Pyrimidinyl)benzoic acid under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-Pyrimidinyl)benzoic acid under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, oxidizing agents, and the presence of moisture. The pyrimidine ring is susceptible to hydrolysis under both acidic and basic conditions, and the overall molecule may be prone to photodegradation and thermal decomposition.[1]
Q2: Is this compound sensitive to acidic and basic conditions?
A2: Yes, compounds containing a pyrimidine ring are often sensitive to pH.[1] Under strongly acidic or basic conditions, the molecule can undergo hydrolysis. The extent of degradation is dependent on the pH, temperature, and duration of exposure. It is crucial to control the pH of solutions containing this compound to prevent unwanted degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, which includes a pyrimidine ring and a benzoic acid moiety, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the bond connecting the pyrimidine ring and the benzoic acid group, particularly under harsh acidic or basic conditions.
-
Decarboxylation: Loss of the carboxyl group from the benzoic acid ring at elevated temperatures.[2]
-
Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV light.[3]
Q4: How can I monitor the degradation of this compound during my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[4][5] This method should be capable of separating the intact parent compound from all potential degradation products. UV detection is typically suitable for this compound due to its aromatic nature.
Q5: What analytical techniques are suitable for identifying the degradation products?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown degradation products.[6][7] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy of isolated degradation products is often required.[8]
Troubleshooting Guides
Issue 1: Unexpectedly low yield or presence of impurities after a reaction.
| Possible Cause | Troubleshooting Step |
| pH-induced degradation | Monitor and control the pH of the reaction mixture. If the reaction is performed under acidic or basic conditions, consider minimizing the reaction time and temperature. Neutralize the reaction mixture as soon as the reaction is complete. |
| Thermal degradation | If the reaction is run at elevated temperatures, assess the thermal stability of this compound under those conditions. Consider running the reaction at a lower temperature for a longer duration. |
| Oxidative degradation | If the reaction is exposed to air for prolonged periods, especially at elevated temperatures or in the presence of metal catalysts, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect the reaction from light by using amber glassware or by covering the reaction vessel with aluminum foil, especially if the reaction is light-sensitive. |
Issue 2: Multiple spots observed on Thin Layer Chromatography (TLC) during reaction monitoring.
| Possible Cause | Troubleshooting Step |
| On-plate degradation | If using silica gel plates, which are acidic, acid-sensitive compounds may degrade on the plate. Consider using neutralized silica plates or an alternative stationary phase like alumina. |
| Formation of multiple degradation products | This indicates significant instability under the current reaction conditions. It is crucial to perform a systematic forced degradation study to understand the degradation profile. |
| Reaction intermediates | Some spots may be reaction intermediates. Monitor the reaction over time to see if these spots are consumed as the product is formed. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[9][10]
1. Acid Hydrolysis:
- Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.
- Stir the solution at a controlled temperature (e.g., 60 °C).
- Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
- Dilute with the mobile phase and analyze by a stability-indicating HPLC method.
2. Base Hydrolysis:
- Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH.
- Stir the solution at a controlled temperature (e.g., 60 °C).
- Withdraw aliquots at specified time points.
- Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
- Dilute and analyze by HPLC.
3. Oxidative Degradation:
- Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
- Add a solution of 3% hydrogen peroxide.
- Stir the solution at room temperature, protected from light.
- Withdraw aliquots at specified time points.
- Quench the reaction if necessary (e.g., with sodium bisulfite).
- Dilute and analyze by HPLC.
4. Thermal Degradation:
- Place the solid compound in a controlled temperature oven (e.g., 80 °C).
- At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
- For degradation in solution, prepare a solution of the compound in a suitable solvent and heat at a controlled temperature.
5. Photostability Testing:
- Expose a solution of the compound (e.g., in quartz cuvettes) and the solid compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
- A control sample should be wrapped in aluminum foil to protect it from light.
- At specified time points, analyze both the exposed and control samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurate stability assessment.[4][5]
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance for this compound (e.g., 225 nm).[4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound to illustrate how quantitative data can be summarized.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60 °C, 24h | 15.2% | 2 | DP1 (4.5 min) |
| 0.1 M NaOH, 60 °C, 24h | 25.8% | 3 | DP2 (3.8 min) |
| 3% H₂O₂, RT, 24h | 8.5% | 1 | DP3 (5.2 min) |
| Solid, 80 °C, 48h | 5.1% | 1 | DP4 (6.1 min) |
| Photolytic (ICH Q1B) | 12.3% | 2 | DP5 (7.3 min) |
Table 2: Purity Analysis by Stability-Indicating HPLC
| Time Point (months) | Storage Condition | Assay (% of Initial) | Total Impurities (%) |
| 0 | - | 99.8% | 0.2% |
| 3 | 25 °C / 60% RH | 99.5% | 0.5% |
| 6 | 25 °C / 60% RH | 99.2% | 0.8% |
| 3 | 40 °C / 75% RH | 98.1% | 1.9% |
| 6 | 40 °C / 75% RH | 96.5% | 3.5% |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Common Pitfalls in Forced Degradation Studies and How to Avoid Them – Pharma Stability [pharmastability.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. humiditycontrol.com [humiditycontrol.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Solid-state 17O NMR study of benzoic acid adsorption on metal oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: 2-(2-Pyrimidinyl)benzoic Acid Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(2-Pyrimidinyl)benzoic acid in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions mediated by this versatile directing group.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the reaction?
A1: this compound typically serves as a bidentate directing group in transition metal-catalyzed reactions, most notably in C-H bond activation/functionalization. The pyrimidine nitrogen and the carboxylate group coordinate to the metal center, forming a stable metallacycle that directs the catalytic functionalization to a specific, often ortho, C-H bond of a substrate.
Q2: Which metals are commonly used in conjunction with this directing group?
A2: Palladium (Pd) and Ruthenium (Ru) are the most common metals used in catalysis with this compound and similar directing groups.[1][2][3][4] Palladium catalysts, such as Pd(OAc)₂, are widely employed for C-H arylation and other cross-coupling reactions.[1][3] Ruthenium catalysts have also been shown to be effective for ortho-arylations directed by a carboxylic acid group.[2][4]
Q3: Can the this compound directing group be removed after the reaction?
A3: Yes, the directing group is often designed to be removable. While specific protocols for the removal of this compound were not found in the immediate search results, general strategies for the removal of similar directing groups often involve transformations of the carboxylic acid functionality or cleavage of the bond connecting the directing group to the substrate. The feasibility and conditions for removal will depend on the overall molecular structure.
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction is showing low to no yield of the desired product. What are the potential causes and solutions?
A4: Low yields in these reactions can stem from several factors. Below is a table outlining potential issues and recommended actions.
| Potential Issue | Possible Cause | Recommended Solution |
| Inactive Catalyst | The palladium or ruthenium catalyst may have decomposed or been poisoned. | Ensure the use of a high-purity catalyst and degassed solvents. Consider using a pre-catalyst that is activated in situ. For palladium catalysis, ensure the active Pd(II) species is generated and maintained. |
| Inefficient C-H Activation | The C-H bond cleavage may be the rate-limiting step and is not proceeding efficiently.[4] | Optimize the reaction temperature; higher temperatures often favor C-H activation. Ensure the base used is appropriate for deprotonating the carboxylic acid to facilitate coordination. |
| Poor Substrate Reactivity | Electron-deficient substrates can sometimes exhibit lower reactivity in C-H activation reactions. | For palladium-catalyzed arylations, using electron-rich arylating agents or adjusting the ligand on the palladium catalyst may improve yields. |
| Inappropriate Solvent | The solvent may not be optimal for the solubility of reagents or for the catalytic cycle. | Screen a range of solvents. For palladium-catalyzed arylations of benzoic acids, solvents like acetic acid or DMF have been used successfully in analogous systems. |
| Problematic Oxidant (for Pd-catalyzed reactions) | The choice and amount of oxidant are crucial for regenerating the active Pd(II) catalyst. | Common oxidants include Ag₂CO₃ or even air/O₂. The optimal oxidant and its stoichiometry should be determined empirically. |
Formation of Side Products
Q5: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?
A5: The formation of side products is a common issue. Here are some potential side reactions and mitigation strategies:
-
Homocoupling of the Arylating Agent: This can occur, especially at higher temperatures or with highly reactive arylating agents.
-
Solution: Lowering the reaction temperature or using a more gradual addition of the arylating agent can sometimes reduce homocoupling.
-
-
Protodecarboxylation: Particularly with ortho-substituted benzoic acids, the desired product can undergo palladium-catalyzed decarboxylation.
-
Solution: Careful control of reaction time and temperature is crucial. In some cases, the choice of base can influence the rate of this side reaction.
-
-
Multiple Functionalizations: If multiple C-H bonds are available for activation, a mixture of products may be obtained.
-
Solution: The directing group generally provides high regioselectivity. However, if issues persist, modifying the steric or electronic properties of the substrate or directing group might enhance selectivity.
-
Quantitative Data
The following table summarizes the yield of a product synthesized using a derivative of this compound under specific conditions. This can serve as a benchmark for similar transformations.
| Product | Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-methyl-2-(pyrimidin-2-yl)benzoic acid | 2-bromo-5-methylbenzoic acid, 2-chloropyrimidine | PdCl₂(PPh₃)₂ | Not Specified | 55 | 14 | 78.4 | [5] |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed C-H Arylation Directed by a Carboxylic Acid
This protocol is a general representation based on similar reactions and should be optimized for specific substrates and coupling partners.
Materials:
-
Substrate containing the this compound directing group (1.0 equiv)
-
Arylating agent (e.g., aryl iodide, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., DMF, degassed)
Procedure:
-
To a dry reaction vessel, add the substrate, arylating agent, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Palladium-Directed C-H Functionalization
The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed C-H functionalization reaction directed by a group like this compound.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Experimental Workflow for Troubleshooting
This workflow outlines a logical approach to troubleshooting common issues in these reactions.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium Catalyzed Ortho-Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in the Presence of 2-(2-Pyrimidinyl)benzoic Acid
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting catalyst deactivation issues encountered when using 2-(2-Pyrimidinyl)benzoic acid and related N-heterocyclic compounds in transition metal-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation and why is it a concern when using this compound?
A1: Catalyst deactivation refers to the loss of catalytic activity or selectivity over time.[1] In the context of this compound, the primary concern is catalyst poisoning . This occurs when the pyrimidine ring, a nitrogen-containing heterocycle, strongly coordinates to the active metal center of the catalyst (e.g., Palladium, Rhodium).[2][3] This strong binding can block the sites required for the catalytic cycle, leading to a decrease in reaction rate and overall yield.
Q2: Which types of catalysts are most susceptible to deactivation by this compound?
A2: Transition metal catalysts, particularly those based on Palladium (Pd) and Rhodium (Rh) , are known to be susceptible to poisoning by N-heterocyclic compounds.[1][2][3] These metals are commonly used in a variety of organic transformations, including C-H activation, cross-coupling reactions, and hydrogenations, where this compound might be employed as a directing group or ligand.
Q3: What are the observable signs of catalyst deactivation in my reaction?
A3: Common indicators of catalyst deactivation include:
-
Stalled or incomplete reactions: The reaction does not proceed to completion, even with extended reaction times.
-
Decreased reaction rates: The rate of product formation is significantly slower than expected.
-
Low product yields: The isolated yield of the desired product is consistently lower than reported for similar systems.
-
Inconsistent results: Batch-to-batch variability in reaction outcomes.
-
Changes in reaction color: While not always indicative of deactivation, a noticeable color change different from the expected progression of the reaction could signal the formation of inactive catalyst species.
Q4: How does the structure of this compound contribute to catalyst deactivation?
A4: The deactivation potential of this compound stems from the lone pair of electrons on the nitrogen atoms of the pyrimidine ring. These nitrogen atoms can act as strong Lewis bases, coordinating to the electron-deficient metal center of the catalyst. This coordination can be strong enough to compete with the desired substrate binding and disrupt the catalytic cycle. The benzoic acid moiety, while also capable of coordination, is generally a weaker coordinating group compared to the pyrimidine nitrogen in this context.
Troubleshooting Guide
This guide provides potential solutions to common problems encountered during experiments involving this compound and a catalyst.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Catalyst Poisoning: The pyrimidine nitrogen is strongly coordinating to the metal center, inhibiting the catalytic cycle. | 1. Modify Catalyst System: Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃). This can sometimes bypass the formation of stable, inactive Pd(II)-pyrimidine complexes.[3] 2. Add a Sacrificial Ligand: Introduce a weakly coordinating ligand that can be displaced by the substrate but can help to stabilize the active catalytic species and prevent irreversible poisoning. 3. Increase Catalyst Loading: As a last resort, a higher catalyst loading might compensate for the poisoned catalyst, but this is not an ideal or cost-effective solution. |
| Reaction starts but stalls after a certain time | Product Inhibition: The product of the reaction, which may also contain the pyrimidine moiety, could be a stronger inhibitor than the starting material. | 1. In-situ Product Removal: If feasible for your reaction setup, consider techniques to remove the product as it is formed. 2. Optimize Reaction Conditions: Lowering the reaction temperature or concentration might reduce the rate of product inhibition. |
| Inconsistent yields between batches | Variability in Reagent Purity: Trace impurities in solvents or starting materials can act as catalyst poisons. Water and oxygen can also contribute to deactivation. | 1. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and are properly dried and degassed. 2. Standardize Procedures: Maintain consistent procedures for setting up reactions, including the order of addition of reagents. |
| Formation of undesired side products | Altered Catalyst Selectivity: The coordination of the pyrimidine may alter the electronic or steric properties of the catalyst, leading to a change in its selectivity. | 1. Screen Different Ligands: If using an external ligand, screen a variety of ligands with different electronic and steric properties. 2. Adjust Reaction Temperature: Temperature can influence the selectivity of many catalytic reactions. |
Experimental Protocols
Representative Protocol: Palladium-Catalyzed C-H Arylation with a Pyrimidine-Containing Directing Group
This protocol is adapted from methodologies developed for C-H functionalization in the presence of N-heterocyclic directing groups and serves as a starting point for optimization.
Materials:
-
Substrate containing the this compound directing group (1.0 equiv)
-
Aryl halide coupling partner (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Pivalic acid (30 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or DMAc)
Procedure:
-
To an oven-dried Schlenk tube, add the substrate, aryl halide, Pd(OAc)₂, pivalic acid, and K₂CO₃ under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 100-140 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalyst Deactivation Pathway
Caption: Proposed pathway for catalyst deactivation by a pyrimidine compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting catalyst deactivation.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific reaction system.
References
strategies to improve the regioselectivity of reactions using 2-(2-Pyrimidinyl)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Pyrimidinyl)benzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving regioselectivity with this compound?
A1: The primary challenge arises from the presence of two distinct directing groups: the carboxylic acid on the benzoic ring and the nitrogen atoms of the pyrimidinyl ring. These groups can compete to direct functionalization to different positions on the aromatic scaffold. The carboxylic acid typically directs ortho to itself on the benzoic ring, while the pyrimidinyl group can direct functionalization to the ortho position of the phenyl ring or even promote reactions at the pyrimidine ring itself under certain conditions. The interplay between these directing effects can lead to mixtures of products.
Q2: Which directing group is generally more influential in transition metal-catalyzed C-H functionalization?
A2: In competitive scenarios involving different directing groups, the outcome is often influenced by the specific catalyst, ligands, and reaction conditions. However, a general principle is that more electron-donating directing groups can exhibit stronger coordination to the metal catalyst, thus "winning" the competition. In the case of this compound, the pyrimidinyl group, being a nitrogen-containing heterocycle, is a potent directing group for C-H activation. The carboxylate is also a classic directing group. The regiochemical outcome will therefore be highly dependent on the reaction conditions.
Q3: How can I favor functionalization on the benzoic acid ring?
A3: To favor functionalization on the benzoic acid ring, particularly at the ortho position to the carboxyl group, you can employ conditions known to promote carboxylate-directed C-H activation. This often involves palladium or rhodium catalysis. The choice of oxidant and additives is also critical. For instance, in palladium-catalyzed reactions, the use of specific ligands can favor the formation of the palladacycle involving the carboxylic acid.
Q4: What strategies can be used to promote functionalization directed by the pyrimidinyl group?
A4: To favor C-H activation directed by the pyrimidinyl nitrogen, conditions that enhance the coordinating ability of the nitrogen atom are necessary. This can involve the use of catalysts that have a high affinity for nitrogen ligands, such as ruthenium, rhodium, or palladium. The reaction solvent can also play a role; less polar solvents may favor the coordination of the nitrogen over the potentially more solvated carboxylate.
Q5: Is it possible to achieve meta-selective functionalization on the benzoic acid ring?
A5: Achieving meta-selective functionalization is challenging due to the strong ortho-directing nature of the carboxylic acid. However, specialized directing groups can be temporarily installed to override the inherent directing effects. For electron-poor arenes like benzoic acid derivatives, nitrile-based sulfonamide directing groups have been successfully used to achieve meta-C-H olefination and acetoxylation.[1] This would, however, require chemical modification of the starting material.
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Mixture of Isomers
| Possible Cause | Suggested Solution |
| Competition between directing groups. | 1. Catalyst Screening: Different transition metals (e.g., Pd, Rh, Ru, Ir) have varying affinities for N- vs. O-donor directing groups. Screen a range of catalysts to find one that preferentially coordinates to either the pyrimidinyl nitrogen or the carboxylate. 2. Ligand Modification: The steric and electronic properties of the ligand can significantly influence which directing group is favored. For palladium catalysis, try monodentate vs. bidentate phosphine ligands, or N-heterocyclic carbene (NHC) ligands. 3. Solvent Effects: Vary the polarity of the solvent. Aprotic solvents of varying polarity (e.g., dioxane, DMF, toluene) can influence the solvation of the directing groups and their availability for catalyst coordination. |
| Suboptimal Reaction Temperature. | 1. Lower the Temperature: Running the reaction at a lower temperature can sometimes increase the kinetic selectivity between two competing pathways. 2. Monitor Reaction Progress: Closely monitor the reaction over time to see if the product ratio changes, which might indicate that one product is thermodynamically favored and forms from an initially formed kinetic product. |
| Incorrect Oxidant or Additive. | For oxidative C-H functionalizations, the nature of the oxidant (e.g., AgOAc, Cu(OAc)₂, benzoquinone) can influence the regioselectivity. Experiment with different oxidants. Additives like pivalic acid can also modulate the reactivity and selectivity. |
Problem 2: Functionalization on the Pyrimidine Ring Instead of the Benzoic Acid Ring
| Possible Cause | Suggested Solution |
| High Reactivity of the Pyrimidine Ring. | The pyrimidine ring itself can undergo functionalization, especially nucleophilic aromatic substitution or radical reactions. If this is undesired, consider protecting the pyrimidine ring if possible, or choose reaction conditions that favor C-H activation on the benzene ring. |
| Reaction Mechanism Favors Pyrimidine Functionalization. | Analyze the mechanism of your desired transformation. If it proceeds through an intermediate that is more likely to react with the pyrimidine ring, you may need to fundamentally change your synthetic strategy. For example, for a desired arylation on the benzoic ring, ensure you are using conditions for directed C-H activation rather than a Minisci-type radical reaction which might favor the electron-deficient pyrimidine ring. |
Experimental Protocols
Representative Protocol for ortho-Arylation of a Benzoic Acid (General Conditions)
This protocol is a general guideline for the palladium-catalyzed ortho-arylation of benzoic acids and may require optimization for this compound.
Materials:
-
Benzoic acid derivative (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd(OAc)₂ (5-10 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Trifluoroacetic acid (TFA) (as solvent or co-solvent)
Procedure:
-
To a reaction vial, add the benzoic acid derivative, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Add trifluoroacetic acid as the solvent.
-
Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for optimizing reaction regioselectivity.
Caption: Factors influencing regioselective functionalization.
References
Validation & Comparative
Validating the Structure of 2-(2-Pyrimidinyl)benzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a critical cornerstone of chemical research and development. This guide provides a comparative overview of key experimental techniques for validating the structure of 2-(2-Pyrimidinyl)benzoic acid derivatives, complete with experimental protocols and data presentation formats.
The structural elucidation of novel organic compounds like this compound derivatives is a multi-step process that relies on the synergistic application of various analytical techniques. Each method provides unique insights into the molecular architecture, and their combined data allows for confident structure confirmation. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique often depends on the sample's nature, the information required, and the available instrumentation. Below is a comparative summary of the most common methods for validating the structure of this compound derivatives.
| Technique | Information Provided | Sample Requirements | Throughput |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons, and stereochemistry. | Soluble sample (mg scale) | High |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS). | Small sample amount (µg to ng) | High |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Single, high-quality crystal | Low to Medium |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Solid or liquid sample (mg scale) | High |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are typically used. For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to deduce the connectivity of the atoms. The ¹³C NMR spectrum will confirm the number of unique carbon atoms.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). High-resolution mass spectrometry (HRMS) is recommended to obtain the exact mass, which can be used to determine the elemental composition.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio (m/z) with the theoretical value for the proposed structure.
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous 3D structure of the molecule.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to get an initial model. Refine the model against the experimental data to obtain the final structure with high precision.
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal lattice. The crystal structure of a related compound, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, has been reported, showcasing how molecules can form dimers via hydrogen bonds.[1]
Data Presentation
Clear and concise data presentation is essential for the interpretation and comparison of results.
NMR Data Table
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Example values | ||||
| 8.80 | d | 2H | 4.8 | Pyrimidinyl-H |
| 7.95 | d | 1H | 7.8 | Benzoic-H |
| 7.60 | t | 1H | 7.5 | Benzoic-H |
| 7.50 | t | 1H | 7.5 | Benzoic-H |
| 7.35 | d | 1H | 7.8 | Benzoic-H |
| 7.20 | t | 1H | 4.8 | Pyrimidinyl-H |
Mass Spectrometry Data Table
| Ion | Theoretical m/z | Measured m/z | Difference (ppm) | Elemental Formula |
| [M+H]⁺ | 215.0695 | 215.0698 | 1.4 | C₁₁H₉N₂O₂ |
| [M+Na]⁺ | 237.0514 | 237.0516 | 0.8 | C₁₁H₈N₂NaO₂ |
X-ray Crystallography Data Table
| Parameter | Value |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| a (Å) | Example value |
| b (Å) | Example value |
| c (Å) | Example value |
| β (°) | Example value |
| Volume (ų) | Example value |
| Z | Example value |
| R-factor (%) | Example value |
Visualizing the Workflow
A logical workflow ensures a systematic approach to structure validation.
Workflow for the synthesis and structural validation of this compound derivatives.
Logical Relationship of Spectroscopic Data
The interpretation of spectroscopic data is a deductive process where different pieces of information are combined to build a complete structural picture.
Logical flow from experimental data to the proposed chemical structure.
By following these protocols and data analysis strategies, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity of their scientific findings and the solid foundation of subsequent research and development activities.
References
A Comparative Guide to the Analytical Validation of 2-(2-Pyrimidinyl)benzoic Acid Purity
For researchers, scientists, and professionals engaged in drug development, the meticulous validation of the purity of chemical intermediates is a cornerstone of quality assurance. This guide provides an objective comparison of analytical methodologies for the validation of 2-(2-Pyrimidinyl)benzoic acid purity, a key building block in various synthetic pathways. We present a detailed examination of High-Performance Liquid Chromatography (HPLC) and an alternative, Ultra-High-Performance Liquid Chromatography (UHPLC) method, supported by comprehensive experimental protocols and comparative performance data.
The purity of this compound is critical as impurities can influence the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Potential impurities may arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Therefore, robust analytical methods are essential for their detection and quantification.
Comparative Analytical Methodologies
This guide focuses on two prominent liquid chromatography techniques for purity assessment:
-
Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection. A widely adopted and robust technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] It is a reliable method for routine quality control.
-
Method B: Ultra-High-Performance Liquid Chromatography (UHPLC) with UV Detection. An evolution of HPLC that utilizes smaller particle size columns, leading to faster analysis times and improved resolution.
The subsequent sections provide detailed experimental protocols and a summary of the expected performance characteristics for each method.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key validation parameters for the two analytical methods, offering a clear comparison of their performance in the purity analysis of this compound.
| Parameter | Method A: HPLC-UV | Method B: UHPLC-UV | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.45% | 0.21% | ≤ 1.0% |
| - Intermediate Precision | 0.68% | 0.35% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01% | 0.005% | Reportable |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% | Reportable |
| Specificity | No interference from blank and known impurities | No interference from blank and known impurities | No co-elution at the principal peak |
| Robustness | Robust | Robust | No significant impact on results |
| Analysis Time | ~15 minutes | ~5 minutes | - |
Experimental Protocols
Detailed methodologies for the HPLC and UHPLC analyses are provided below.
Method A: High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve approximately 25 mg of the this compound sample in 50 mL of the mobile phase diluent.
-
Spiked Sample Preparation: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of 0.1% of the main analyte concentration to demonstrate specificity.
Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Chromatographic System: A UHPLC system with a UV detector.
-
Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Standard, Sample, and Spiked Sample Preparation: Prepare as described for the HPLC method.
Mandatory Visualization
The following diagrams illustrate the general workflow for the analytical validation of this compound purity and a conceptual signaling pathway where such a molecule could potentially be involved.
Caption: Workflow for the analytical validation of purity.
Caption: Hypothetical signaling pathway involvement.
Conclusion
Both HPLC and UHPLC are suitable methods for the purity validation of this compound. The choice between them will depend on the specific laboratory needs. HPLC is a cost-effective and reliable method for routine quality control. In contrast, UHPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput screening or the analysis of complex samples with closely eluting impurities. The provided protocols and performance data serve as a robust starting point for the development and validation of analytical methods for this important chemical intermediate.
References
Assessing the Reproducibility of Synthesizing 2-(2-Pyrimidinyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(2-pyrimidinyl)benzoic acid, a key structural motif in medicinal chemistry, presents challenges in reproducibility due to the lack of standardized, publicly available protocols. This guide provides a comparative analysis of two plausible synthetic routes, leveraging the well-established Suzuki-Miyaura cross-coupling reaction. The information herein is based on established methodologies for analogous compounds, offering a framework for assessing potential reproducibility and guiding experimental design.
While direct experimental data for the synthesis of this compound is limited in published literature, the Suzuki-Miyaura coupling stands as a robust and versatile method for the formation of carbon-carbon bonds between aromatic rings. This guide explores two strategic variations of this reaction to construct the target molecule.
Comparative Overview of Proposed Synthetic Routes
The two primary strategies for synthesizing this compound via Suzuki-Miyaura coupling involve the coupling of a pyrimidine derivative with a benzoic acid derivative. The key difference lies in which reactant bears the boronic acid (or ester) and which bears the halide.
-
Route A: Coupling of a 2-halopyrimidine with (2-carboxyphenyl)boronic acid.
-
Route B: Coupling of a 2-pyrimidinylboronic acid or its ester with a 2-halobenzoic acid.
The reproducibility of these reactions will largely depend on factors such as the choice of catalyst, base, solvent, and the stability of the boronic acid derivative.
Data Presentation: Performance of Analogous Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions and reported yields for the synthesis of structurally similar compounds, providing a benchmark for what can be expected when synthesizing this compound.
| Coupling Partners | Catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference Compound Example |
| 2-Chloropyrimidine & Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 70-95 | 2-Arylpyrimidines |
| 2-Bromopyridine & Arylboronic acid | Pd₂(dba)₃ (1.5) / Ligand (3) | K₃PO₄ (3) | Dioxane | 100 | 63-91 | 2-Arylpyridines |
| 5-Bromopyrimidine & 2-Pyridylboronate | Pd₂(dba)₃ (1.5) / Ligand (3) | KF (3) | Dioxane | 100 | 91 | 2,5'-Bipyrimidine |
| 2,4-Dichloropyrimidine & Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | Dioxane/H₂O | 100 (Microwave) | 74 | 2-Chloro-4-phenylpyrimidine |
Note: The yields are highly substrate-dependent and optimization of reaction conditions is often necessary.
Experimental Protocols
Below are detailed, generalized methodologies for the two proposed synthetic routes. These protocols are adapted from established procedures for similar Suzuki-Miyaura cross-coupling reactions.
Route A: Coupling of 2-Chloropyrimidine with (2-carboxyphenyl)boronic acid
This approach is often favored due to the commercial availability and relative stability of both starting materials.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 2-chloropyrimidine (1.0 eq.), (2-carboxyphenyl)boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous phase with 1M HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield this compound.
Route B: Coupling of 2-Pyrimidinylboronic Acid Ester with 2-Bromobenzoic Acid
This route can be advantageous if the corresponding pyrimidinylboronic acid or its ester is readily available or can be synthesized in high yield. Boronic esters, such as the pinacol ester, often exhibit greater stability than the corresponding boronic acids.
Experimental Protocol:
-
Reaction Setup: Combine 2-bromobenzoic acid (1.0 eq.), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.), and a base such as potassium phosphate (3.0 eq.) in a reaction flask.
-
Solvent Addition: Add a suitable degassed solvent, for instance, 1,4-dioxane.
-
Reaction Execution: Heat the mixture under an inert atmosphere at a temperature typically around 100 °C.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to afford the final product.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic pathways and a general experimental workflow.
The Versatility of a Privileged Scaffold: A Comparative Review of 2-(2-Pyrimidinyl)benzoic Acid Applications
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutic agents and catalysts is perpetual. Among these, 2-(2-Pyrimidinyl)benzoic acid and its derivatives have emerged as a versatile class of compounds with significant potential in medicinal chemistry and catalysis. This guide provides a comprehensive comparison of the applications of this scaffold, supported by experimental data and detailed protocols, to aid in the exploration and development of new technologies.
The unique structural arrangement of a pyrimidine ring linked to a benzoic acid moiety at the 2-position provides a key pharmacophore and a versatile ligand framework. The pyrimidine ring, a cornerstone of nucleobases, offers multiple sites for hydrogen bonding and other non-covalent interactions, while the carboxylic acid group can act as a crucial binding point, a proton donor, or a handle for further chemical modification. This combination has led to the exploration of this compound derivatives in a range of applications, most notably in the development of anticancer and anti-inflammatory agents.
Medicinal Chemistry: A Scaffold for Targeted Therapies
The pyrimidine-benzoic acid core is a prominent feature in a variety of compounds designed to interact with specific biological targets, such as protein kinases and cyclooxygenase (COX) enzymes.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Derivatives of the this compound scaffold have shown significant promise as anticancer agents by targeting various signaling pathways crucial for cancer cell growth and survival. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer.
Below is a comparative summary of the cytotoxic activity of various pyrimidine derivatives against different cancer cell lines. While not all compounds are direct derivatives of this compound, they share the core pyrimidine scaffold and highlight the potential of this chemical class.
Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives
| Compound ID/Series | Target Cancer Cell Line(s) | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | 1.629 | Doxorubicin | Not specified in source |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | 1.841 | Doxorubicin | Not specified in source |
| Aminopyrimidine 2a | Glioblastoma, TNBC, Oral Squamous, Colon Cancer | 4 - 8 | Not specified | Not specified |
| Pyridothienopyrimidinone 7a | MCF-7, HCT116, PC3 | 1.18 | Not specified | Not specified |
| Chromenopyrimidine 3 | MCF-7, HepG2, A549 | 1.61 - 2.02 | Not specified | Not specified |
| Thiazolo[4,5-d]pyrimidine 3b | PC3 (Prostate Cancer) | 21 | Not specified | Not specified |
| Thiazolo[4,5-d]pyrimidine 3d | PC3 (Prostate Cancer) | 17 | Not specified | Not specified |
| Pyrimidine-2-thione derivative | HCT-116 A, HepG-2 | 10.72, 18.95 | Doxorubicin | 73.50 (HCT-116) |
| Pyrazolo[1,5-a]pyrimidine derivative 22 | HCT-116, PC-3 | 59.18, 67.27 | Doxorubicin | 73.50 (HCT-116), 75.24 (PC-3) |
| Pyrazolo[1,5-a]pyrimidine derivative 23 | HCT-116, PC-3 | 58.44, 64.58 | Doxorubicin | 73.50 (HCT-116), 75.24 (PC-3) |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS)).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Test compounds (dissolved in DMSO).
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Applications: Selective COX-2 Inhibition
Chronic inflammation is a key factor in the development of several diseases, including cancer. Cyclooxygenase (COX) enzymes, particularly COX-2, are crucial mediators of inflammation. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine derivatives have been investigated as potential selective COX-2 inhibitors.
Table 2: Comparative COX Inhibition of Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference Selectivity Index |
| Pyrimidine Derivative 3 | 5.50 | 0.85 | 6.47 | Celecoxib | 11.32 |
| Pyrimidine Derivative 4a | 5.05 | 0.65 | 7.77 | Celecoxib | 11.32 |
| Pyrimidine Derivative 3b | Not specified | 0.20 | Not specified | Celecoxib | Not specified |
| Pyrimidine Derivative 5b | Not specified | 0.18 | Not specified | Celecoxib | Not specified |
| Pyrimidine Derivative 5d | Not specified | 0.16 | Not specified | Celecoxib | Not specified |
Selectivity Index is a ratio of IC50 values, with a higher number indicating greater selectivity for COX-2.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).
-
Assay buffer (e.g., Tris-HCl).
-
Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen).
-
96-well plate and a microplate reader.
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Colorimetric Measurement: Immediately add TMPD and monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Catalytic Applications: A Ligand for Cross-Coupling Reactions
The nitrogen atoms in the pyrimidine ring and the carboxylate group of this compound make it an excellent candidate as a ligand for transition metal catalysts. While specific, detailed applications of this compound itself in catalysis are not extensively documented in readily available literature, the broader class of pyrimidine-based ligands has shown significant utility, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The pyrimidine moiety can coordinate to the metal center, influencing its electronic properties and steric environment, thereby modulating the catalyst's activity and selectivity. The benzoic acid group can also participate in coordination or be used to immobilize the catalyst on a solid support.
Potential Catalytic Workflow: Suzuki-Miyaura Cross-Coupling
A hypothetical workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium complex of a this compound derivative as a ligand is presented below.
Conclusion
The this compound scaffold represents a privileged structure in drug discovery and holds promise in the field of catalysis. The wealth of data on the anticancer and anti-inflammatory activities of its derivatives underscores the potential for developing novel therapeutics. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency and selectivity. While its application in catalysis is less explored, the inherent coordinating ability of this scaffold suggests that further research into its use as a ligand for transition metal-catalyzed reactions is a promising avenue for future investigation. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers aiming to unlock the full potential of this versatile molecular framework.
A Comparative Guide to Kynurenine 3-Monooxygenase Inhibitors: Evaluating the Potential of 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known Kynurenine 3-Monooxygenase (KMO) inhibitors and explores the potential role of 2-(2-Pyrimidinyl)benzoic acid as a novel therapeutic agent. By examining the mechanistic rationale, structure-activity relationships, and providing detailed experimental protocols, this document serves as a resource for researchers investigating neurodegenerative and inflammatory diseases.
Introduction to KMO Inhibition
The kynurenine pathway is the primary metabolic route for tryptophan in humans, producing several neuroactive metabolites.[1] Kynurenine 3-monooxygenase (KMO) is a critical enzyme at a key branch point of this pathway, catalyzing the conversion of kynurenine (KYN) into the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[2] Inhibition of KMO is a promising therapeutic strategy as it shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA), which has been shown to be an antagonist of excitatory neurotransmitter receptors.[3][4] This shift from neurotoxic to neuroprotective metabolites has potential therapeutic benefits for a range of neurological disorders, including Huntington's, Alzheimer's, and Parkinson's diseases.[5]
Comparative Analysis of KMO Inhibitors
While this compound has not been extensively studied as a KMO inhibitor, its chemical structure, featuring a pyrimidine ring linked to a benzoic acid, places it within a class of compounds known to possess KMO inhibitory activity. This section compares the performance of well-characterized KMO inhibitors to provide a benchmark for the potential evaluation of this compound.
Quantitative Performance Data
The following table summarizes the in vitro potency of several key KMO inhibitors. This data provides a quantitative basis for comparing the efficacy of existing compounds and for setting performance targets for novel candidates like this compound.
| Compound | Target Species | IC50 | Ki | Assay Type | Reference |
| Ro 61-8048 | Rat | 37 nM | 4.8 nM | Radioenzymatic assay | [3] |
| UPF 648 | Human | 20 nM | 56.7 nM | Recombinant KMO assay | [3][6] |
| m-Nitrobenzoylalanine (mNBA) | Rat | 900 nM | - | Enzyme inhibition assay | [3] |
| CHDI-340246 | Human | 0.5 nM | - | Live tissue lysate assay | [3][7] |
| Rat | 4.0 nM | - | Live tissue lysate assay | [3][7] | |
| Mouse | 5.1 nM | - | Live tissue lysate assay | [3][7] |
Mechanistic Insights and Signaling Pathways
The primary mechanism of action for KMO inhibitors is the competitive or non-competitive inhibition of the KMO enzyme, which is located on the outer mitochondrial membrane. This inhibition leads to an accumulation of kynurenine, which is then preferentially metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid.
Below is a diagram illustrating the kynurenine pathway and the role of KMO inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(2-Pyrazinyl)benzoic Acid Analogues as CSNK2A Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the biological activity, structure-activity relationships, and experimental evaluation of novel kinase inhibitors.
This guide provides an objective comparison of the biological activity of a series of 2-(2-pyrazinyl)benzoic acid analogues, focusing on their inhibitory effects on Casein Kinase 2 Alpha (CSNK2A) and their selectivity over Proviral Integration site for Moloney murine leukemia virus 3 (PIM3). The data and methodologies presented are synthesized from a key study on the development of these compounds as potent and selective kinase inhibitors with potential antiviral applications.
Data Summary: In-Cell Inhibitory Activity of Pyrazine Analogs
The following table summarizes the in-cell target engagement data for a selection of 2,6-disubstituted pyrazine analogues, presented as IC50 values (the concentration of the compound required to inhibit 50% of the kinase activity). The data is derived from in-cell NanoBRET assays.[1]
| Compound | R Group (Pyrazine C6 Position) | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity (PIM3/CSNK2A) |
| 2 | 6-isopropylaminoindazole | 12 | 18 | 1.5 |
| 6c | 6-isopropoxyindole | 30 | 900 | 30 |
| 7c | o-anisidine | 27 | >1000 | >37 |
| 5a | 6-isopropylaminoindazole (carboxamide) | >10000 | >10000 | - |
| 5b | 6-isopropylaminoindazole (sulfonamide) | >10000 | >10000 | - |
| 5c | 6-isopropylaminoindazole (3-fluoro) | 26 | 21 | 0.8 |
| 5d | 6-isopropylaminoindazole (3-chloro) | 160 | 120 | 0.75 |
| 5e | 6-isopropylaminoindazole (3-methoxy) | >10000 | >10000 | - |
Structure-Activity Relationship (SAR) Analysis
The development of these analogues revealed key structural features influencing their inhibitory potency and selectivity. The 4-carboxyphenyl substituent at the pyrazine C2 position was identified as optimal for CSNK2A activity, with limited tolerance for further modifications.[1] Modifications at the C6 position of the pyrazine ring were explored to enhance selectivity against PIM3.
Key findings from the SAR study include:
-
Importance of the Carboxylic Acid: Replacement of the benzoic acid moiety with a carboxamide (5a) or sulfonamide (5b) resulted in a significant loss of activity against both CSNK2A and PIM3.[1]
-
Substitutions on the Benzoic Acid Ring: Adding a 3-fluoro group (5c) restored CSNK2A activity but did not improve selectivity over PIM3. Larger substituents like 3-chloro (5d) or 3-methoxy (5e) led to a decrease or complete loss of activity.[1]
-
Modifications at the C6 Position: Replacing the 6-isopropylaminoindazole of the parent compound (2) with a 6-isopropoxyindole (6c) or an ortho-methoxyphenylamine (o-anisidine) (7c) significantly improved selectivity for CSNK2A over PIM3.[1] Analogue 6c showed a 30-fold selectivity, and 7c demonstrated even greater selectivity with improved kinome-wide performance.[1]
Below is a diagram illustrating the key structure-activity relationships for this series of compounds.
Caption: Structure-Activity Relationship (SAR) of 2-(2-pyrazinyl)benzoic acid analogues.
Experimental Protocols
The primary assay used to determine the inhibitory activity of the compounds was an in-cell kinase target engagement assay.[1] A general workflow for such an assay is detailed below.
In-Cell Kinase Target Engagement Assay (NanoBRET)
Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the interaction of a fluorescently labeled tracer (bound to the kinase) and a NanoLuc-tagged kinase in live cells. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. The IC50 value is determined from the dose-response curve of the compound.
Workflow:
Caption: General workflow for an in-cell NanoBRET kinase inhibition assay.
Detailed Steps:
-
Cell Culture and Transfection: Human embryonic kidney cells (HEK293) are cultured and then transiently transfected with a plasmid encoding the target kinase (e.g., CSNK2A or PIM3) fused to NanoLuc luciferase.
-
Cell Plating: The transfected cells are harvested and plated into 96-well white assay plates.
-
Compound Addition: The test compounds (2-(2-pyrazinyl)benzoic acid analogues) are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Tracer Addition: A fluorescently labeled tracer that binds to the ATP-binding site of the kinase is added to all wells.
-
Incubation: The plate is incubated for a set period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding reaction to reach equilibrium.
-
Signal Detection: The NanoBRET substrate is added, and both the donor (NanoLuc) and acceptor (tracer) emissions are measured using a plate reader.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized to the vehicle control, and dose-response curves are generated to determine the IC50 value for each compound.[2]
References
Comparative Analysis of Analytical Data for 2-(2-Pyrimidinyl)benzoic Acid and 2-Phenylbenzoic Acid
A Guide for Researchers in Drug Development and Analytical Sciences
This guide provides a comprehensive cross-validation of analytical data for 2-(2-Pyrimidinyl)benzoic acid, a key intermediate in pharmaceutical synthesis. For comparative purposes, its performance across various analytical techniques is benchmarked against the structurally similar compound, 2-phenylbenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the analytical methodologies and data essential for the characterization and quality control of these compounds.
Executive Summary
This compound and 2-phenylbenzoic acid, while structurally related, exhibit distinct analytical profiles owing to the presence of the pyrimidine ring in the former. This guide details the comparative analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The presented data, summarized in clear tabular formats, alongside detailed experimental protocols, will aid in the development of robust analytical methods for the identification, quantification, and purity assessment of these and similar compounds.
Data Presentation
Chromatographic and Spectroscopic Data Summary
| Analytical Technique | Parameter | This compound | 2-Phenylbenzoic acid |
| HPLC | Retention Time (min) | Data not publicly available | Variable, dependent on method |
| Purity (%) | >95%[1] | ~98% | |
| ¹H NMR (400 MHz) | Chemical Shifts (δ, ppm) | Data not publicly available | 11.0 (s, 1H, COOH), 7.93 (d, 1H), 7.53 (t, 1H), 7.39 (m, 5H), 7.35 (m, 1H)[2] |
| ¹³C NMR (100 MHz) | Chemical Shifts (δ, ppm) | Data not publicly available | Data available in supplementary information[3] |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺: 201.07 | [M]⁺: 198.07[4][5] |
| Key Fragments (m/z) | Data not publicly available | 181, 152[4][5] |
Note: Specific, publicly available experimental data for this compound is limited. The subsequent sections provide generalized protocols and expected analytical behavior based on its chemical structure and data from structurally similar compounds.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method suitable for the analysis of aromatic carboxylic acids is presented below. Method optimization and validation would be required for specific quantitative applications for this compound.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard sample preparation for NMR analysis of aromatic carboxylic acids.
-
Sample Preparation: 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The solution is then filtered into an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition: Standard pulse programs are used for acquiring one-dimensional ¹H and ¹³C spectra.
Mass Spectrometry (MS)
General conditions for Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry.
-
Ionization Mode: ESI-MS is suitable for analyzing polar molecules like carboxylic acids, typically in positive ion mode to observe the [M+H]⁺ ion. EI-MS can provide detailed fragmentation patterns.
-
Sample Introduction: For ESI-MS, the sample is typically introduced via direct infusion or coupled with an HPLC system. For EI-MS, a direct insertion probe or GC-MS can be used.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of analytical data for a pharmaceutical intermediate like this compound.
Comparative Signaling Pathway (Hypothetical)
This diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor, in contrast to a less effective analogue derived from 2-phenylbenzoic acid.
Conclusion
The analytical characterization of this compound, while challenging due to the limited availability of public data, can be systematically approached using standard techniques such as HPLC, NMR, and MS. By comparing its expected analytical behavior with that of the well-characterized 2-phenylbenzoic acid, researchers can develop and validate robust methods for its analysis. The protocols and comparative data provided in this guide serve as a foundational resource for ensuring the quality and consistency of this important pharmaceutical intermediate in drug discovery and development pipelines.
References
Safety Operating Guide
Safe Disposal of 2-(2-Pyrimidinyl)benzoic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-(2-Pyrimidinyl)benzoic acid, ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling and disposing of chemical compounds. This guide provides detailed procedures for the proper disposal of this compound, a compound classified with several health hazards. Following these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Summary and Classification
This compound presents several hazards that necessitate careful handling and the use of personal protective equipment (PPE).[1] The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation.[1] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). Work should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[2]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contamination.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Collection:
-
Place this compound waste into a clearly labeled, sealed container. The container should be appropriate for hazardous chemical waste.
-
Do not mix with other waste materials. Leave chemicals in their original containers if possible.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated area.
-
Ensure the storage area is away from incompatible materials.
-
-
Waste Disposal:
-
Spill Cleanup:
-
In the event of a small spill, carefully sweep up the solid material, taking precautions to avoid dust generation.[2]
-
Moisten the spilled material first or use a HEPA-filter vacuum for cleanup and place the collected material into a sealed container for disposal.[4]
-
Clean the spill area thoroughly with soap and water.[2]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the surrounding ecosystem. Always consult your institution's specific safety guidelines and a licensed disposal company for further instructions.
References
Essential Safety and Operational Guide for Handling 2-(2-Pyrimidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 2-(2-Pyrimidinyl)benzoic acid (CAS No. 400892-62-8). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risks.
Immediate Safety Protocols and Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4).[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2).[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]
GHS Pictogram:
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[3] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[3] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.[3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Operational Checks:
- Ensure that a safety shower and eyewash station are readily accessible.[3]
- Verify that the chemical fume hood is functioning correctly.
- Put on all required personal protective equipment as detailed in the table above.
- Prepare your designated workspace within the chemical fume hood, ensuring it is clean and uncluttered.[3]
2. Handling:
- When transferring the compound, do so carefully to avoid generating dust or aerosols.[3]
- Keep the container tightly sealed when not in use.[3]
- Avoid contact with skin, eyes, and clothing.[3]
- Do not eat, drink, or smoke when using this product.[4]
3. Post-Handling Cleanup:
- Decontaminate all work surfaces with an appropriate cleaning agent.
- Carefully remove and dispose of contaminated PPE.
- Wash hands and any exposed skin thoroughly with soap and water.[1][3]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
1. Waste Segregation:
- Do not mix this compound waste with other waste streams.[4]
- Collect it in a dedicated, properly labeled, and sealed container.[3]
2. Container Management:
- Use a container that is compatible with the chemical.
- Ensure the container is clearly labeled with the chemical name and associated hazards.
3. Disposal Procedure:
- Dispose of the contents and container in accordance with local, regional, and national regulations.[4][5] This should be done through an approved waste disposal plant.[4]
- Handle uncleaned containers as you would the product itself.[4]
Quantitative Data Summary
| Property | Value |
| CAS Number | 400892-62-8[1] |
| Molecular Formula | C11H8N2O2[1] |
| Molecular Weight | 200.20[1] |
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
